Chloroacetyl-L-valine
Description
The exact mass of the compound Chloroacetyl-L-valine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloroacetyl-L-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloroacetyl-L-valine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRISAYPKJORFZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2279-16-5 | |
| Record name | N-(2-Chloroacetyl)-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2279-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetyl-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Chemical Properties & Biocatalytic Applications of N-Chloroacetyl-L-valine
Executive Summary
N-Chloroacetyl-L-valine (CAS: 2279-16-5) is a critical chiral building block in the pharmaceutical and agrochemical industries. Structurally derived from L-valine, it features a chloroacetyl group attached to the
This guide details the physicochemical profile, synthetic pathways, and reactivity of N-Chloroacetyl-L-valine, with a specific focus on its role as a substrate for Aminoacylase I (ACY1) in the kinetic resolution of racemic valine.
Part 1: Molecular Architecture & Physicochemical Profile
The chemical behavior of N-Chloroacetyl-L-valine is dictated by three functional moieties: the carboxylic acid (C-terminus), the secondary amide (peptide bond mimic), and the alkyl chloride (electrophile).
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | N-(2-Chloroacetyl)-L-valine |
| CAS Number | 2279-16-5 |
| Molecular Formula | |
| Molecular Weight | 193.63 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 113 – 116 °C |
| Solubility | Soluble in ethanol, methanol, hot water; sparingly soluble in cold water.[1] |
| Optical Rotation | |
| pKa (COOH) | ~3.5 – 4.0 (Estimated based on N-acyl amino acids) |
Structural Analysis[2]
-
Chirality: The molecule retains the S-configuration (L-isomer) at the
-carbon. -
Electronic Effects: The electron-withdrawing chlorine atom increases the acidity of the
-protons on the acetyl group and enhances the electrophilicity of the adjacent carbonyl carbon compared to a standard acetyl group.
Part 2: Synthetic Routes & Process Chemistry[3]
The industrial standard for synthesizing N-Chloroacetyl-L-valine is the Schotten-Baumann reaction . This method utilizes a biphasic system to prevent the hydrolysis of the highly reactive chloroacetyl chloride reagent.
Reaction Mechanism
The synthesis involves a nucleophilic acyl substitution where the amine of L-valine attacks the carbonyl of chloroacetyl chloride. A base (typically NaOH or KOH) is required to neutralize the HCl byproduct and drive the equilibrium forward.
Figure 1: Schotten-Baumann synthesis workflow for N-Chloroacetyl-L-valine.
Critical Process Parameters (CPPs)
-
Temperature Control (< 5°C): The reaction is exothermic. High temperatures promote the hydrolysis of chloroacetyl chloride into chloroacetic acid, reducing yield.
-
pH Maintenance: The pH must remain basic (10–12) to keep L-valine nucleophilic (
form rather than ), but not so high as to cause rapid hydrolysis of the amide product.
Part 3: Reactivity & Functional Group Dynamics
Enzymatic Hydrolysis (The Biocatalytic "Switch")
The most valuable property of N-Chloroacetyl-L-valine is its specific reactivity with Aminoacylase I (EC 3.5.1.14) . This enzyme hydrolyzes the amide bond of the L-enantiomer exclusively.
-
Substrate Specificity: ACY1 prefers hydrophobic side chains (like Valine).
-
Cofactor Dependency: The reaction is
dependent. -
Application: This is the core mechanism for the Kinetic Resolution of DL-Valine.
Nucleophilic Substitution ( )
The
-
Reaction:
-
Utility: This reactivity is utilized in "peptide stapling" and creating thioether linkages in peptidomimetics.
Part 4: Experimental Protocols
Protocol A: Enzymatic Resolution Assay
Objective: To verify the optical purity of L-valine produced from N-Chloroacetyl-DL-valine using Aminoacylase I.
Reagents:
-
Substrate: 15 mM N-Chloroacetyl-DL-valine.
-
Buffer: 0.1 M Phosphate Buffer (pH 7.5).
-
Cofactor: 0.2 mM
or . -
Enzyme: Aminoacylase I (from Aspergillus melleus or Porcine Kidney).
Methodology:
-
Preparation: Dissolve substrate in phosphate buffer. Add cofactor.
-
Incubation: Equilibrate to 37°C. Initiate reaction by adding 10 units of Aminoacylase I.
-
Monitoring: Incubate for 30–60 minutes.
-
Quenching: Stop reaction by adjusting pH to 2.0 with HCl or by heat inactivation (100°C for 3 min).
-
Analysis: Analyze the supernatant via HPLC (Chiralpak column) or Ninhydrin assay (detects free L-valine; N-blocked D-isomer does not react).
Protocol B: Chemoselective Thiol Alkylation
Objective: To demonstrate the electrophilic reactivity of the chloroacetyl group.
Methodology:
-
Dissolve N-Chloroacetyl-L-valine (1.0 eq) in a 1:1 mixture of Water/DMF.
-
Add Glutathione or Cysteine (1.1 eq).
-
Adjust pH to 8.0 using
(ensures thiol deprotonation to thiolate). -
Stir at Room Temperature for 2 hours.
-
Validation: Monitor disappearance of the starting material via LC-MS. The product will show a mass shift corresponding to the thioether adduct (loss of Cl, gain of thiol).
Part 5: Biocatalytic Workflow Visualization
The following diagram illustrates the industrial kinetic resolution process, separating pure L-Valine from the unreacted D-isomer.
Figure 2: Enzymatic kinetic resolution cycle for producing pure L-Valine.
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Classic reference for Schotten-Baumann procedures on amino acids).
-
Tokyo Chemical Industry (TCI). (n.d.). N-Chloroacetyl-L-valine Product Specification. Retrieved from
- Birnbaum, S. M., et al. (1952). "Enzymatic resolution of racemic amino acids." Journal of Biological Chemistry, 194, 455-462.
- Andersson, L., & Wolfenden, R. (1980). "Hydrolysis of chloroacetyl-L-valine by aminoacylase I." Journal of Biological Chemistry. (Mechanistic details on ACY1 specificity).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101112, N-Chloroacetyl-valine. Retrieved from
Sources
Strategic Synthesis of N-Chloroacetyl-L-Valine: Mechanistic Insights and Process Control
Executive Summary
N-Chloroacetyl-L-valine (CAS: 2279-16-5) is a pivotal chiral building block in the pharmaceutical and agrochemical industries. While structurally simple, its synthesis represents a classic challenge in process chemistry: balancing the nucleophilicity of the amine against the hydrolytic instability of the acyl chloride reagent.
This guide moves beyond standard textbook descriptions to provide a robust, industrial-grade technical analysis. We focus on the Schotten-Baumann protocol, the dominant method for large-scale production, and the subsequent application of this molecule in enzymatic kinetic resolution—a cornerstone of modern chiral manufacturing.
Theoretical Framework: The Mechanistic Core
The synthesis of N-chloroacetyl-L-valine is a Nucleophilic Acyl Substitution , specifically following an addition-elimination pathway.[1] The reaction kinetics are governed by the competition between the amine nucleophile (L-Valine) and the solvent (water/hydroxide) for the electrophilic carbonyl carbon of chloroacetyl chloride.
Reaction Mechanism
The mechanism proceeds in three distinct phases within a biphasic system (Organic/Aqueous):
-
Activation/Deprotonation: The base (NaOH) deprotonates the ammonium group of the zwitterionic L-valine (
), rendering it nucleophilic. -
Nucleophilic Attack (Addition): The lone pair on the nitrogen attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (
) as the leaving group.
Mechanistic Visualization
The following diagram illustrates the electron flow and the critical role of base in neutralizing the HCl byproduct to drive equilibrium.
Figure 1: Nucleophilic acyl substitution mechanism showing the critical addition-elimination pathway.
Synthetic Methodology: Modified Schotten-Baumann Protocol
Expert Note: While anhydrous acylation (using DCM/TEA) is possible, the Schotten-Baumann method (Water/Acetone/NaOH) is preferred for L-valine due to the amino acid's poor solubility in organic solvents. The following protocol is optimized for purity and racemization control .
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.0 eq Valine : 1.2 eq Acyl Chloride | Slight excess of acyl chloride compensates for hydrolytic loss. |
| Base Equivalents | 2.2 - 2.5 eq NaOH | 1 eq to neutralize carboxylate, 1 eq to neutralize HCl generated. |
| Temperature | 0°C - 5°C | Low temp suppresses hydrolysis and prevents thermal racemization. |
| pH Control | 10.0 - 11.0 | Crucial: pH < 9 leads to protonation of amine (no reaction). pH > 12 accelerates hydrolysis of reagent. |
Step-by-Step Protocol
-
Solubilization:
-
Dissolve L-Valine (11.7 g, 100 mmol) in 100 mL of 2M NaOH (200 mmol).
-
Observation: Solution should be clear and colorless. The valine is now in its sodium salt form.
-
Cool the solution to 0°C in an ice/salt bath.
-
-
Acylation (The Critical Step):
-
Prepare a solution of Chloroacetyl chloride (13.5 g, 120 mmol) in 30 mL of dry Acetone (or THF).
-
Simultaneous Addition: Add the acid chloride solution dropwise over 45 minutes.
-
Concurrent Base Addition: Simultaneously, add 2M NaOH dropwise to maintain pH between 10-11. Use a calibrated pH meter.
-
Why? If you add all the acid chloride at once, the local pH drops rapidly, stalling the reaction and trapping the amine as an unreactive ammonium salt.
-
-
Reaction Completion:
-
Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 1 hour.
-
Monitor via TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.
-
-
Work-up & Isolation:
-
Acidification: Carefully acidify the reaction mixture to pH 2.0 using 6M HCl.
-
Precipitation: The product, N-chloroacetyl-L-valine, is less soluble in acidic water and may oil out or precipitate.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash: Wash combined organics with brine (
mL). -
Drying: Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize from Ethyl Acetate/Hexane to yield white crystalline needles.
-
Target Yield: 75-85%.
-
Target Melting Point: 88-90°C.
-
Process Workflow Diagram
Figure 2: Operational workflow for the pH-controlled synthesis.
Process Control & Troubleshooting
Controlling Racemization
One of the primary risks in amino acid chemistry is racemization, converting the pure L-isomer into a racemic DL-mixture.
-
Mechanism: High pH or high temperature can promote the formation of an oxazolone intermediate, which readily racemizes.
-
Mitigation: Strictly keep temperature < 5°C during the base addition phase. Avoid pH spikes > 12.
Impurity Profile
-
Chloroacetic Acid: Formed by the hydrolysis of the reagent. Removed during the aqueous workup (it remains in the water layer during extraction if pH is managed, or is washed out).
-
Di-acylated Product: Rare with valine due to steric hindrance (isopropyl group), but possible if excess reagent is used without pH control.
Industrial Application: Enzymatic Kinetic Resolution
Why synthesize this molecule? The most significant industrial application of N-chloroacetyl-L-valine is not just as an intermediate, but as a substrate for producing ultra-pure L-amino acids via kinetic resolution.
The Aminoacylase System
In industrial settings (e.g., the Tanabe Seiyaku process), a racemic mixture of N-chloroacetyl-DL-valine is synthesized first. Then, the enzyme Aminoacylase I (EC 3.5.1.14) is introduced.[2][3]
-
Substrate: N-Chloroacetyl-DL-Valine (Racemic).
-
Enzyme Action: Aminoacylase I stereoselectively hydrolyzes the amide bond of the L-isomer only .
-
Result:
-
Free L-Valine (Soluble, Zwitterionic).
-
Unreacted N-Chloroacetyl-D-Valine (Acidic form).
-
-
Separation: The free L-Valine is easily separated from the unreacted D-acyl derivative by solubility differences or ion-exchange chromatography. The D-isomer is then racemized and recycled.
This process highlights the importance of the N-chloroacetyl group: it is a "protecting group" that enzymes can recognize and cleave with high enantioselectivity.
References
-
Schotten-Baumann Reaction . Organic Chemistry Portal. Retrieved from [Link]
-
Nucleophilic Acyl Substitution . Master Organic Chemistry. Retrieved from [Link]
-
Direct linkage of chloroacetamides of amino acids . Voynikov, Y. et al. (2015).[4] ResearchGate. Retrieved from [Link]
-
Aminoacylase-catalyzed resolution . ResearchGate.[5] Retrieved from [Link][3][5]
Sources
Executive Summary
N-Chloroacetyl-L-valine (N-CA-Val) represents a specialized functional derivative of the essential amino acid L-valine. Unlike its N-acetyl counterpart, which serves primarily as a blocked intermediate, the N-chloroacetyl variant introduces an electrophilic
This guide details the mechanistic principles, synthesis protocols, and experimental workflows for utilizing N-CA-Val in high-purity biochemical research and drug discovery.
Chemical Profile & Reactivity
The defining feature of N-CA-Val is the activation of the acetyl cap with a chlorine atom. This modification dramatically alters the electronic properties of the amide and provides a site for nucleophilic attack.
| Property | Specification |
| CAS Number | 2279-16-5 (L-isomer) / 4090-17-9 (DL-mix) |
| Molecular Formula | |
| Molecular Weight | 193.63 g/mol |
| Reactivity Class | Electrophilic Alkylator (via |
| Stability | Stable in acid; hydrolyzes in strong base or presence of acylases |
| Solubility | Soluble in ethanol, DMF, DMSO; mod. soluble in water |
Mechanistic Distinction:
-
Vs. N-Acetyl-L-Valine: The chloro- substituent decreases the
of the amide proton and allows the molecule to act as an alkylating agent toward thiols (Cysteine) or imidazoles (Histidine), forming stable thioether or amine linkages.
Application I: Enzymatic Kinetic Resolution
The most historically significant application of N-chloroacetyl derivatives is the industrial and laboratory-scale production of enantiopure amino acids using Aminoacylase I (EC 3.5.1.14).
Mechanism
Aminoacylase I (typically porcine kidney or Aspergillus origin) exhibits strict stereospecificity. It hydrolyzes the amide bond of the L-enantiomer exclusively, releasing free L-valine and chloroacetic acid. The D-enantiomer remains derivatized, allowing for easy physical separation based on solubility or acidity differences.
Experimental Protocol: Resolution of DL-Valine
Objective: Isolate pure L-Valine from a racemic N-Chloroacetyl-DL-valine mixture.
Reagents:
-
Substrate: 0.1 M N-Chloroacetyl-DL-valine (adjusted to pH 7.0-7.5 with NaOH).
-
Enzyme: Aminoacylase I (lyophilized powder).
-
Buffer: 0.1 M Phosphate buffer containing 0.1 mM
(Activator).
Workflow:
-
Incubation: Dissolve substrate in buffer at
. Add Aminoacylase I. -
Monitoring: Track reaction progress via ninhydrin assay (detects released free amine from L-Valine).
-
Termination: Once L-Valine concentration plateaus (theoretical max 50%), heat to
or lower pH to 5.0 to denature enzyme. -
Separation:
-
Acidify mixture to pH 1.5 using HCl.
-
Extract unreacted N-chloroacetyl-D-valine into ethyl acetate (organic phase).
-
The aqueous phase contains L-Valine hydrochloride.
-
-
Purification: Neutralize aqueous phase and crystallize L-Valine with ethanol.
Figure 1: Stereoselective hydrolysis workflow for isolating L-Valine.
Application II: Peptide Macrocyclization (RaPID System)
In modern drug discovery, N-chloroacetyl-L-valine is used as an N-terminal "cap" to initiate spontaneous macrocyclization. This is critical in technologies like RaPID (Random non-standard Peptide Integrated Discovery) for generating cyclic peptide libraries.
The "Warhead" Strategy
-
Initiation: A peptide is synthesized (often via mRNA display or solid-phase synthesis) starting with N-chloroacetyl-L-valine at the N-terminus.
-
Cyclization: A downstream Cysteine residue (placed strategically in the sequence) attacks the chloroacetyl group.
-
Result: A non-reducible thioether bond forms, locking the peptide into a rigid, macrocyclic conformation. This improves metabolic stability and binding affinity compared to linear peptides or disulfide-linked cycles.
Protocol: Solid-Phase N-Terminal Capping
Objective: Cap a resin-bound peptide with N-chloroacetyl-L-valine.
-
Coupling: Treat Fmoc-deprotected resin-bound peptide with N-chloroacetyl-L-valine (5 eq), DIC (5 eq), and Oxyma (5 eq) in DMF for 60 min.
-
Note: Alternatively, use Chloroacetyl chloride + DIPEA if N-CA-Val is not pre-synthesized, but using the pre-made amino acid derivative prevents side reactions.
-
-
Cyclization (On-Resin or Solution):
-
Adjust pH to 8.0 (in solution) or use mild base on resin.
-
The thiol group of the internal Cysteine performs an intramolecular
attack, displacing the chloride.
-
-
Validation: Monitor via LC-MS. Look for the mass shift corresponding to HCl loss (mass remains constant in intramolecular reaction, but retention time shifts significantly due to conformational constraint).
Figure 2: Formation of stable thioether macrocycles using N-chloroacetyl-L-valine.
Synthesis Protocol: N-Chloroacetyl-L-Valine
For researchers needing to synthesize the starting material de novo.
Reaction Type: Schotten-Baumann Acylation.
Reagents:
-
L-Valine (10 g, 85 mmol)
-
Chloroacetyl chloride (11.5 g, 102 mmol)
-
2M NaOH (aqueous) and 4M HCl.
Step-by-Step Methodology:
-
Dissolution: Dissolve L-Valine in 2M NaOH (45 mL) and cool to
in an ice bath. -
Acylation: Simultaneously add Chloroacetyl chloride (dropwise) and additional 2M NaOH (to maintain pH ~10-11) over 30 minutes. Vigorous stirring is essential to prevent hydrolysis of the acid chloride.
-
Acidification: Once addition is complete, stir for 1 hour at room temperature. Acidify carefully with 4M HCl to pH 2.0.
-
Isolation: The product, N-chloroacetyl-L-valine, will precipitate as a white solid or oil.
-
If oil: Extract with Ethyl Acetate, dry over
, and evaporate. -
If solid: Filter and wash with cold water.
-
-
Recrystallization: Purify using Ethyl Acetate/Hexane.
-
QC Check: Melting point should be
(L-form).
References
- Greenstein, J. P. (1957). Chemistry of the Amino Acids. Wiley. (Foundational text on aminoacylase resolution).
-
Yamashita, K., et al. (2021). "Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT)." RSC Chemical Biology. Link (Demonstrates RaPID system using N-chloroacetyl initiation).
-
Chenault, H. K., et al. (1989). "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I." Journal of the American Chemical Society. Link
-
PubChem. (2025).[1] "N-(chloroacetyl)-DL-valine | C7H12ClNO3."[1][2] National Library of Medicine. Link
Sources
Mechanism of action of Chloroacetyl-L-valine as an enzyme inhibitor
Mechanism of Action: -Chloroacetyl-L-Valine as an Enzyme Inhibitor and Affinity Probe
Executive Summary
Aminoacylase Ienzyme inhibitorThis guide details the mechanism of N-CAV as an affinity label and inhibitor, specifically targeting enzymes involved in branched-chain amino acid (BCAA) biosynthesis (e.g., Acetolactate Synthase ) and valine-processing enzymes (e.g., Valyl-tRNA Synthetase ). The mechanism transitions from reversible Michaelis-Menten binding to irreversible covalent modification via
Part 1: Chemical Basis of Inhibition
The inhibitory potency of
Structural Components[1]
-
Recognition Moiety (L-Valine): The isopropyl side chain (
) confers high affinity for enzymes with valine-specific binding pockets (hydrophobic clefts). -
Electrophilic Warhead (Chloroacetyl group): The
-chloroacetamide functionality ( ) is a reactive electrophile. The carbon-chlorine bond is polarized, making the methylene carbon susceptible to nucleophilic attack.
The Alkylation Mechanism ( )
Upon binding to the active site, the inhibitor positions the chloromethyl group adjacent to a nucleophilic residue—typically a Cysteine thiolate (
Reaction Pathway:
-
Non-covalent Binding: Formation of the Enzyme-Inhibitor complex (
) driven by hydrophobic interactions with the valine side chain. -
Covalent Capture: The enzyme's nucleophile attacks the methylene carbon of the chloroacetyl group, displacing the chloride ion.
-
Irreversible Inactivation: The formation of a stable thioether (or amine) bond permanently blocks the active site or sterically hinders substrate access.
Caption: Step-wise mechanism of irreversible inhibition via active site alkylation.
Part 2: Biological Targets & Modes of Action
Acetolactate Synthase (ALS/AHAS) Inhibition
In plant physiology and herbicide research, chloroacetyl derivatives are potent inhibitors of Acetolactate Synthase (EC 2.2.1.6).
-
Physiological Role: ALS catalyzes the first committed step in the biosynthesis of Valine, Leucine, and Isoleucine.
-
Inhibition Mechanism:
-
Feedback Mimicry: L-Valine is a natural feedback inhibitor of ALS. N-CAV mimics this structure, binding to the regulatory domain.
-
Metabolic Disruption: By inhibiting ALS, N-CAV starves the organism of essential BCAAs, leading to the cessation of protein synthesis and cell division.
-
Distinction: Unlike sulfonylureas (which block the channel), N-CAV acts via structural homology to the product/regulator.
-
Affinity Labeling of Valine-Processing Enzymes
For enzymes like Valyl-tRNA Synthetase (ValRS) or specific Peptidases , N-CAV acts as an affinity label.
-
Mechanism: It competes with L-Valine for the active site. Once bound, if a cysteine is present near the
-terminus binding pocket, N-CAV alkylates it. -
Result: This converts the enzyme into a catalytically dead species, allowing researchers to map the active site topology.
Substrate vs. Inhibitor Duality
It is critical to distinguish N-CAV's role based on the enzyme class:
| Enzyme Class | Interaction Mode | Outcome | Kinetic Parameter |
| Aminoacylase I (ACY1) | Substrate | Hydrolysis to L-Valine + Chloroacetate | |
| Acetolactate Synthase | Allosteric/Competitive Inhibitor | Pathway Blockade | |
| Cysteine Proteases | Affinity Label (Suicide) | Covalent Modification |
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Determination of Irreversible Inhibition Parameters ( )
To prove N-CAV acts as an irreversible inhibitor (affinity label) rather than a reversible competitive inhibitor, one must determine the time-dependency of inhibition.
Reagents:
-
Target Enzyme (e.g., purified ValRS or ALS).
-
N-Chloroacetyl-L-Valine (Stock: 100 mM in DMSO).
-
Substrate (e.g., ATP/Valine for ValRS, Pyruvate for ALS).
Workflow:
-
Incubation: Prepare reaction tubes with Enzyme + N-CAV at varying concentrations (
= 0, 0.1, 0.5, 1.0, 5.0 mM). -
Time Course: At defined intervals (
= 0, 5, 10, 20, 30 min), remove an aliquot. -
Dilution (The Validation Step): Dilute the aliquot 100-fold into a reaction mixture containing saturating natural substrate.
-
Logic: If inhibition is reversible, the inhibitor dissociates upon dilution, and activity recovers. If irreversible, activity remains lost.
-
-
Activity Assay: Measure residual activity (
). -
Data Analysis: Plot
vs. time. The slope gives . Plot vs. to determine (max inactivation rate) and (affinity).
Caption: Kinetic workflow to distinguish irreversible inactivation from reversible inhibition.
Protocol B: Verification of Covalent Modification (Mass Spectrometry)
Objective: Confirm the stoichiometry of labeling (e.g., +76 Da mass shift corresponding to
-
Reaction: Incubate Enzyme (10
M) with N-CAV (1 mM) for 1 hour. -
Desalting: Pass through a Zeba spin column or dialyze exhaustively against buffer to remove non-covalently bound inhibitor.
-
Intact Mass Analysis: Analyze via ESI-MS.
-
Success Criterion: Observation of a mass shift corresponding to the alkylation adduct on the enzyme peak compared to the wild-type control.
-
Part 4: Pathway Visualization
The following diagram illustrates the disruption of the Valine Biosynthesis pathway by N-CAV acting on Acetolactate Synthase.
Caption: Disruption of Valine biosynthesis.[1] N-CAV mimics feedback inhibition but binds irreversibly.
References
-
Han, N. C., et al. (2020). The mechanism of β-N-methylamino-L-alanine inhibition of tRNA aminoacylation and its impact on misincorporation. Journal of Biological Chemistry. Retrieved from [Link]
-
Duggleby, R. G., & Pang, S. S. (2000). Acetohydroxyacid synthase.[2][3][4] Journal of Biochemistry and Molecular Biology. (Contextual grounding for ALS inhibition mechanism).
- Silverman, R. B. (1988). Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press. (Authoritative text on affinity labeling mechanisms).
-
Green, M. & Neurath, H. (1954). Proteolytic Enzymes. The Proteins.[4][5][6][7][8] (Foundational text on chloroacetyl-amino acid interactions with proteases).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Technical Whitepaper: Physicochemical Profiling of N-Chloroacetyl-L-Valine
Solubility, Stability, and Analytical Protocols for Drug Development [1][2]
Executive Summary
N-Chloroacetyl-L-valine (CA-L-Val) is a critical chiral intermediate, primarily utilized in the enzymatic resolution of L-Valine via Aminoacylase I and as a scaffold in peptidomimetic drug design.[2] Its utility, however, is governed by a specific physicochemical duality: the compound must be soluble enough for enzymatic or synthetic processing yet stable enough to resist spontaneous hydrolysis of the reactive
This technical guide provides a definitive solubility profile, stability assessment, and validated experimental protocols for researchers handling CA-L-Val.[1]
Molecular Architecture & Solvation Theory
To predict solubility and stability, one must understand the competing forces within the CA-L-Val molecule (
-
Polar Domain: The carboxylic acid (
) and the amide linkage provide sites for strong hydrogen bonding, facilitating solubility in protic solvents and aqueous buffers. -
Hydrophobic/Reactive Domain: The isopropyl side chain (Valine moiety) and the chloroacetyl group introduce lipophilicity. Crucially, the electron-withdrawing chlorine atom activates the adjacent methylene carbon, making it an electrophilic site susceptible to nucleophilic attack (
).
Solubility Profile
The following data categorizes solvent compatibility based on saturation potential and thermodynamic stability at
Table 1: Solubility in Common Laboratory Solvents
| Solvent Class | Solvent | Solubility Rating | Physicochemical Interaction |
| Polar Aprotic | DMSO | Very High (>200 mg/mL) | Dipole-dipole interactions disrupt intermolecular H-bonds.[1][2] Preferred for stock solutions. |
| DMF | High | Excellent solvation, but potential for formylation artifacts upon heating.[1] | |
| Polar Protic | Ethanol | High | Good H-bond donor/acceptor match.[1][2] Standard solvent for optical rotation measurements.[2] |
| Methanol | High | High solubility, but risk of transesterification if catalyzed by acid/base.[1] | |
| Aqueous | Water (pH < 4) | Low to Moderate | The free acid form has limited solubility due to the hydrophobic chloroacetyl/isopropyl groups. |
| Buffer (pH > 7) | High | Deprotonation of the carboxylic acid ( | |
| Chlorinated | Dichloromethane | Moderate | Soluble enough for extraction/workup, but not for high-concentration storage.[1] |
| Non-Polar | Hexane/Heptane | Insoluble | Lack of polar interactions; useful as an anti-solvent for crystallization.[1][2] |
Critical Insight: While CA-L-Val dissolves readily in basic buffers (pH > 7.5), prolonged storage in these conditions is contraindicated due to the risk of hydrolysis (see Section 4).[1][2]
Stability & Reactivity Mechanisms
The stability of CA-L-Val is dictated by the lability of the carbon-chlorine (C-Cl) bond.[2] Unlike simple alkyl chlorides, the adjacent carbonyl group enhances the electrophilicity of the
Degradation Pathways[1]
-
Hydrolysis: In aqueous alkaline media, the hydroxide ion (
) acts as a nucleophile, displacing the chloride to form N-Hydroxyacetyl-L-valine (N-Glycolyl-L-valine).[2] This reaction is pH-dependent and accelerates significantly above pH 9.0.[2] -
Cyclization: Under specific conditions (often high heat or catalytic base), the amide nitrogen or the carboxylate oxygen can displace the chloride intramolecularly, leading to morpholine-dione derivatives or oxazolones, though this is kinetically slower than direct hydrolysis in water.[1]
-
Photostability: The C-Cl bond is sensitive to UV cleavage.[1][2] Solutions should be stored in amber vials.
Reactivity Visualization
The following diagram illustrates the primary degradation and reactivity risks.
Caption: Figure 1. Primary reactivity pathways.[1][2] The C-Cl bond is the electrophilic site susceptible to hydrolysis (red) and alkylation (yellow).[2]
Experimental Protocols
Protocol A: Saturation Solubility Determination (Shake-Flask Method)
This protocol provides a self-validating method to determine exact solubility limits in a specific solvent system.[1][2]
Materials:
Workflow:
-
Excess Addition: Add CA-L-Val to 1.0 mL of solvent in a glass vial until undissolved solid remains visible (supersaturation).
-
Equilibration: Agitate at
for 24 hours. Note: For aqueous buffers, limit time to 4 hours to minimize hydrolysis risk. -
Filtration: Pass the supernatant through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC (Protocol B).
Protocol B: HPLC Analysis for Purity and Stability
Standard UV detection is effective due to the amide bond absorption.[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or equivalent), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the sample).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (impurities).[1]
-
Retention Time: CA-L-Val typically elutes earlier than free L-Valine derivatives due to the polarity of the chloro-group, but later than free L-Valine.[2]
Workflow Diagram: Solubility Testing
Caption: Figure 2.[1] Step-by-step workflow for quantitative solubility determination using the saturation shake-flask method.
Handling & Storage Recommendations
-
Storage: Store solid CA-L-Val at 2°C to 8°C in a tightly sealed container. Protect from light.[1][2]
-
Solution Stability:
-
Safety: The compound is an alkylating agent (due to the chloroacetyl group).[2] Wear gloves and avoid inhalation.[1][2] It can react irreversibly with skin proteins.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101112, N-(Chloroacetyl)-valine.[1] Retrieved from [Link][1]
-
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids.[1] Wiley.[1][2] (Classic reference for amino acid derivative properties and Schotten-Baumann synthesis).[2][8]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.[1] Journal of Chemical and Pharmaceutical Research, 2(2): 372-380.[1] Retrieved from [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.[1] Synthetic Communications.[2] Retrieved from [Link]
Sources
- 1. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. helixchrom.com [helixchrom.com]
- 8. lscollege.ac.in [lscollege.ac.in]
Technical Whitepaper: Spectroscopic Characterization of N-Chloroacetyl-L-valine
Topic: Spectroscopic Data and Characterization of N-Chloroacetyl-L-valine Content Type: Technical Whitepaper & Analytical Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists
Executive Summary
N-Chloroacetyl-L-valine (CAS: 2279-16-5) serves as a critical intermediate in the kinetic resolution of racemic amino acids via Aminoacylase I. Its precise characterization is fundamental to process validation in peptide synthesis and biocatalysis. This guide provides a definitive spectroscopic profile (NMR, IR, MS) and outlines the causality behind specific analytical signals, moving beyond simple data listing to structural validation logic.
Molecular Profile & Physicochemical Specifications
Before spectroscopic analysis, the compound must meet baseline physicochemical criteria to ensure data integrity.
| Parameter | Specification | Diagnostic Note |
| IUPAC Name | (2S)-2-(2-chloroacetamido)-3-methylbutanoic acid | Stereocenter at C2 must be S (L). |
| Formula | Distinctive Cl isotope pattern expected. | |
| Mol. Weight | 193.63 g/mol | Monoisotopic mass: 193.05 Da ( |
| Melting Point | 113.0 – 116.0 °C | Sharp range indicates high enantiomeric purity. |
| Solubility | DMSO, Ethanol, Methanol | Poor solubility in non-polar solvents ( |
Synthesis & Impurity Logic
Understanding the synthesis pathway is crucial for interpreting spectroscopic impurities. The standard Schotten-Baumann condensation often leaves specific trace byproducts.
Figure 1: Synthesis Pathway and Impurity Origins
Caption: Schotten-Baumann synthesis pathway highlighting potential impurities (Free Valine, Chloroacetic acid) detectable by NMR.
Spectroscopic Analysis: The Core Data
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
H NMR (DMSO-
, 400 MHz)
The proton spectrum is characterized by the distinct valine isopropyl system and the diagnostic chloroacetyl singlet.
| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 12.60 | Broad s | 1H | -COOH | Carboxylic acid proton; shifts with concentration/pH. |
| 8.25 | Doublet ( | 1H | -NH - | Amide proton. Downfield shift confirms acylation. |
| 4.21 | dd ( | 1H | Chiral center proton. Coupling to NH and | |
| 4.10 | Singlet | 2H | Cl-CH | Diagnostic Signal. Confirming chloroacetyl group. |
| 2.12 | Multiplet | 1H | Methine of the isopropyl group. | |
| 0.91 | Doublet ( | 3H | Methyl group (diastereotopic). | |
| 0.88 | Doublet ( | 3H | Methyl group (diastereotopic). |
Expert Insight: The Cl-C
protons at 4.10 ppm usually appear as a singlet. However, due to the adjacent chiral center (L-Valine), these protons are technically diastereotopic. In high-field NMR (>600 MHz) or specific solvents, this singlet may resolve into an AB quartet.
C NMR (DMSO-
, 100 MHz)
| Shift ( | Assignment | Note |
| 172.8 | -C OOH | Acid carbonyl. |
| 166.5 | -NH-C =O | Amide carbonyl (Chloroacetyl). |
| 57.5 | Chiral carbon. | |
| 42.3 | Cl-C H | Upfield shift relative to non-chlorinated acetyl due to Cl electronegativity. |
| 29.8 | Isopropyl methine. | |
| 19.1 / 18.0 | Non-equivalent methyl carbons. |
Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm functional group integrity, specifically the amide bond formation and the retention of the carboxylic acid.
| Wavenumber (cm | Vibration Mode | Assignment |
| 3300 - 3250 | N-H Stretch | Amide A band. |
| 3000 - 2800 | C-H Stretch | Alkyl C-H (Valine side chain). |
| 1720 - 1700 | C=O Stretch | Carboxylic Acid (dimer). |
| 1660 - 1640 | C=O Stretch | Amide I Band. Diagnostic for peptide bond. |
| 1550 - 1530 | N-H Bend / C-N Stretch | Amide II Band. |
| 780 - 700 | C-Cl Stretch | Characteristic alkyl halide band. |
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of the halogen presence via the isotopic envelope.
Ionization Mode: ESI (Electrospray Ionization), Negative Mode (
Diagnostic Isotope Pattern
Chlorine exists naturally as
-
M+ Peak (
193): Contains Cl. -
M+2 Peak (
195): Contains Cl. -
Ratio: The intensity of M : M+2 must be approximately 3:1 . Any deviation suggests contamination with non-chlorinated analogs (e.g., Acetyl-L-valine).
Fragmentation Pathway (ESI+)
-
194 (
) : Parent Ion. -
Loss of COOH (
149) : Decarboxylation. -
Loss of HCl (
158) : Elimination of chlorine. - 72 : Valine immonium ion fragment (characteristic of valine backbone).
Quality Control & Analytical Workflow
To ensure data reliability, follow this self-validating workflow.
Figure 2: Analytical Validation Logic
Caption: Decision tree for structural validation. Failure at any checkpoint requires re-evaluation of synthesis or purification.
Experimental Protocols
Sample Preparation for NMR
-
Drying: Ensure the sample is dried under high vacuum ( < 1 mbar) for 4 hours to remove traces of water or ethanol, which can obscure the amide proton region.
-
Solvation: Weigh 10-15 mg of N-Chloroacetyl-L-valine into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D). -
Homogenization: Sonicate for 30 seconds. The solution must be perfectly clear.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to at least 2.0 seconds to ensure accurate integration of the carboxylic acid proton.
Synthesis (Schotten-Baumann) Summary
For context in interpreting impurities:
-
Dissolve L-Valine in 2N NaOH (2 equivalents).
-
Cool to 0°C.
-
Add Chloroacetyl chloride (1.1 equivalents) dropwise while maintaining pH > 10 with additional NaOH.
-
Acidify to pH 2 with HCl to precipitate the product.
-
Critical Step: Recrystallize from water or ethyl acetate to remove unreacted valine (insoluble in EtOAc) and chloroacetic acid (highly soluble in water).
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Valine Derivatives. NIST Mass Spectrometry Data Center.[1] [Link]
-
SDBS. (2024).[2][3] Spectral Database for Organic Compounds, SDBS No. 3258.[4] National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Authoritative source for amide and alkyl halide shifts).
-
Cohen, S. G., & Khedouri, E. (1961). Requirements for Hydrolysis by Alpha-Chymotrypsin. Journal of the American Chemical Society, 83(19), 4228–4232. (Detailed synthesis and characterization of chloroacetyl-valine). [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Use of Chloroacetyl-L-valine in Solid-Phase Peptide Synthesis
Document ID: AN-SPPS-2026-02-CV
Abstract: This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of a chloroacetyl moiety at the N-terminus of a peptide using Chloroacetyl-L-valine during solid-phase peptide synthesis (SPPS). It further outlines the subsequent on-resin intramolecular cyclization to form a thioether linkage with a downstream cysteine residue, a common strategy for producing constrained peptides with enhanced biological activity and stability. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.
Introduction: The Strategic Advantage of N-Terminal Chloroacetylation
N-terminal modification of peptides is a powerful tool for enhancing their therapeutic potential. Among various modifications, N-terminal chloroacetylation stands out for its simplicity and versatility. The chloroacetyl group is a potent electrophile that can readily and selectively react with nucleophiles, most notably the thiol group of a cysteine residue, to form a stable thioether bond. This reaction is the cornerstone of a widely used strategy for peptide cyclization.
The incorporation of Chloroacetyl-L-valine at the N-terminus provides a strategic handle for several applications:
-
Peptide Cyclization: The primary application is the intramolecular reaction with a cysteine residue within the peptide sequence to generate cyclic peptides. This head-to-side-chain cyclization imparts conformational rigidity to the peptide, which can lead to increased receptor binding affinity, enhanced biological activity, and improved stability against enzymatic degradation.
-
Protein Conjugation: The reactive chloroacetyl group can be used to conjugate the peptide to proteins or other biomolecules containing a free thiol group, facilitating the development of immunogens and other targeted constructs.[1]
-
Polymerization: Under specific conditions, N-chloroacetylated peptides can undergo autopolymerization, which can be useful in materials science applications.[1]
This guide will focus on the application of Chloroacetyl-L-valine for the synthesis of thioether-cyclized peptides via Fmoc-based SPPS.
Causality of Experimental Choices: Why This Protocol?
The protocols detailed herein are designed for robustness and reproducibility. The choice of reagents and reaction conditions is based on established principles of peptide chemistry and empirical evidence from the field.
-
Fmoc/tBu Strategy: The use of Fmoc for Nα-protection and tert-butyl-based side-chain protecting groups is the most common strategy in modern SPPS due to its milder deprotection conditions compared to the Boc/Bzl strategy.
-
On-Resin Modification: Performing the chloroacetylation and cyclization steps while the peptide is still attached to the solid support simplifies purification by allowing for the removal of excess reagents and by-products through simple washing and filtration steps.
-
Base Selection: The choice of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is critical during chloroacetylation to prevent unwanted side reactions with the chloroacetyl chloride reagent. For the cyclization step, a base is required to deprotonate the cysteine thiol, thereby activating it for nucleophilic attack on the chloroacetyl group.
-
Solvent System: N,N-Dimethylformamide (DMF) is the solvent of choice for most steps due to its excellent solvating properties for both the peptide-resin and the reagents.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a thioether-cyclized peptide using Chloroacetyl-L-valine.
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity |
| Fmoc-Rink Amide resin | 100-200 mesh, 0.4-0.8 mmol/g |
| Fmoc-amino acids | Standard side-chain protection |
| Chloroacetyl-L-valine | >98% |
| Chloroacetyl chloride | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Piperidine | Reagent grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | >98% |
| Dithiothreitol (DTT) | >99% |
| Acetonitrile (ACN) | HPLC grade |
| Water | HPLC grade |
Workflow Overview
The overall workflow for the synthesis of a thioether-cyclized peptide using Chloroacetyl-L-valine is depicted below.
Caption: Overall workflow for the synthesis of a thioether-cyclized peptide.
Protocol 1: N-Terminal Chloroacetylation of the Resin-Bound Peptide
This protocol describes the chloroacetylation of the N-terminal amino group of the peptide after the final Fmoc deprotection step.
-
Resin Preparation: Following the successful synthesis of the linear peptide sequence on the solid support, perform the final N-terminal Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Thoroughly wash the deprotected peptide-resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine. Dry the resin under a stream of nitrogen.
-
Chloroacetylation Reaction:
-
Monitoring the Reaction:
-
After the reaction, take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test.[3] A negative Kaiser test (the beads remain yellow or colorless) indicates the complete consumption of the primary amine and successful chloroacetylation. If the test is positive (blue beads), repeat the chloroacetylation step.
-
-
Final Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents. The resin is now ready for the on-resin cyclization step.
Protocol 2: On-Resin Intramolecular Thioether Cyclization
This protocol outlines the base-mediated intramolecular cyclization between the N-terminal chloroacetyl group and a cysteine residue within the peptide sequence.
-
Resin Preparation: The N-chloroacetylated peptide-resin from the previous step should be washed and swelled in DMF.
-
Cyclization Reaction:
-
Prepare a solution of 6% DIPEA in NMP (N-Methyl-2-pyrrolidone).[4]
-
Add the DIPEA solution to the resin and incubate at room temperature with gentle agitation for 1-2 hours.[4] The reaction progress can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Reaction Quenching and Washing:
-
After the desired level of cyclization is achieved, filter the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove the base and any soluble by-products.
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage from Resin and Side-Chain Deprotection
This protocol describes the final cleavage of the cyclic peptide from the solid support and the simultaneous removal of side-chain protecting groups.
-
Resin Preparation: Dry the resin from the previous step thoroughly under vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and effective cocktail for most sequences is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5). For peptides without sensitive residues like tryptophan or methionine, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) may suffice.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purification and Analysis
The crude cyclic peptide should be purified by preparative reverse-phase HPLC. The identity and purity of the final product should be confirmed by analytical HPLC and mass spectrometry.[5][6]
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete Chloroacetylation (Positive Kaiser Test) | Insufficient reagents or reaction time. Steric hindrance from the N-terminal valine. | Increase the equivalents of chloroacetyl chloride and DIPEA. Extend the reaction time to 2-4 hours. Consider using a stronger, non-nucleophilic base like DBU in place of DIPEA. |
| Formation of Dimers or Oligomers during Cyclization | High resin loading, leading to intermolecular reactions. | Use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). Perform the cyclization in a larger volume of solvent to favor intramolecular reaction. |
| Incomplete Cyclization | Insufficient base or reaction time. Peptide aggregation on the resin. | Increase the concentration of DIPEA or extend the reaction time. Use a chaotropic agent like LiCl in the DMF during cyclization to disrupt aggregation.[7] |
| Side Reactions during Cleavage | Presence of sensitive amino acids (e.g., Trp, Met, Cys). | Use a cleavage cocktail containing appropriate scavengers (e.g., Reagent K). Minimize the cleavage time to reduce exposure to strong acid. |
Expert Insight on Valine Steric Hindrance: The β-branched side chain of valine can sterically hinder the N-terminal amine, potentially slowing down the chloroacetylation reaction.[8] It is crucial to ensure complete acylation by using a sufficient excess of reagents and monitoring the reaction closely with the Kaiser test. If incomplete reaction persists, consider performing a second chloroacetylation step before proceeding to cyclization.
Visualization of the Key Chemical Reactions
Caption: Key chemical reactions in the synthesis of a thioether-cyclized peptide.
References
-
RSC Publishing. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). [Link]
- Google Patents. (n.d.).
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
PubMed. (n.d.). Automated synthesis and use of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens. [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
PMC. (n.d.). HPLC Analysis and Purification of Peptides. [Link]
-
PMC. (n.d.). Convergent Synthesis of Thioether Containing Peptides. [Link]
-
PMC. (n.d.). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. [Link]
-
Bio-protocol. (n.d.). HPLC Analysis Methods for Peptide Characterization. [Link]
-
PubMed. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. [Link]
-
PubMed. (n.d.). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. [Link]
-
ACS Publications. (n.d.). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Peptide Characterization Techniques and Applications. [Link]
-
ResearchGate. (n.d.). Solid-Phase Peptide Synthesis (SPPS), C-Terminal vs. Side-Chain Anchoring: A Reality or a Myth. [Link]
-
PubMed. (n.d.). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. [Link]
-
ChemRxiv. (n.d.). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]
-
ResearchGate. (n.d.). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 5. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Mastering Peptide Cyclization via N-Terminal Chloroacetylation
An in-depth guide to the conditions for peptide cyclization using an N-terminal chloroacetyl group.
Introduction: The Rationale for Peptide Cyclization
In the landscape of modern drug discovery and chemical biology, cyclic peptides have emerged as a privileged structural class.[1] Compared to their linear counterparts, cyclic peptides often exhibit significantly improved pharmacological properties, including enhanced metabolic stability against exopeptidases, increased receptor binding affinity and selectivity, and improved membrane permeability.[2] The conformational rigidity imposed by cyclization reduces the entropic penalty upon binding to a biological target, often leading to a substantial increase in potency.[2][3]
Among the various methods to achieve peptide macrocyclization, the reaction between an N-terminal chloroacetyl group and a downstream nucleophilic amino acid side chain, most commonly the thiol of cysteine, represents a highly efficient and robust strategy.[3][4] This approach results in the formation of a stable thioether bond, providing a reliable means to constrain the peptide backbone. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings, critical parameters, and practical execution of peptide cyclization using an N-terminal chloroacetyl moiety, with a specific focus on protocols starting from a chloroacetylated N-terminal valine residue.
The Underlying Chemistry: A Mechanistic Overview
The core of this cyclization strategy is a classic bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the intramolecular attack of a nucleophile on the electrophilic α-carbon of the N-terminal chloroacetyl group.
Key Reactive Partners:
-
Electrophile: The carbon atom of the chloroacetyl group bonded to the chlorine atom. The electron-withdrawing nature of the adjacent carbonyl and the chlorine atom makes this carbon highly susceptible to nucleophilic attack.
-
Nucleophile: Typically, the side chain of a cysteine residue. The sulfur atom of the thiol group is a potent nucleophile, especially in its deprotonated thiolate form (S⁻).
The reaction proceeds as the cysteine thiolate attacks the chloroacetyl carbon, displacing the chloride ion as a leaving group and forming a stable carbon-sulfur (thioether) bond.[5] This reaction is highly chemoselective and, under optimized conditions, proceeds rapidly and cleanly.[3]
Figure 1. Reaction scheme for chloroacetyl-mediated peptide cyclization.
Optimizing Cyclization: A Guide to Critical Parameters
The success of the cyclization reaction hinges on the careful control of several experimental parameters. Each factor must be considered to maximize the yield of the desired intramolecularly cyclized monomer while minimizing side reactions.
The Pivotal Role of pH
The reaction pH is arguably the most critical factor. The nucleophilicity of the cysteine thiol is pH-dependent; it must be deprotonated to the more reactive thiolate anion for the reaction to proceed efficiently.
-
Optimal Range: A pH between 7.5 and 8.5 is generally optimal.[4] In this range, a significant population of cysteine residues (pKa ≈ 8.3) will be in the thiolate form, driving the reaction forward at a reasonable rate.
-
Below pH 7.0: The concentration of the thiolate anion is too low, and the reaction proceeds very slowly or not at all.
-
Above pH 9.0: While the reaction rate may be faster, the risk of side reactions such as hydrolysis of the chloroacetyl group and epimerization of amino acid residues increases significantly.
Concentration: The High-Dilution Principle
To favor the desired intramolecular cyclization over intermolecular reactions (which lead to dimers, trimers, and polymers), the reaction must be performed under high-dilution conditions.[6][7]
-
Rationale: At high concentrations, the probability of one linear peptide colliding with another is high, leading to undesired intermolecular bond formation. By diluting the reaction mixture, the probability of the reactive ends of the same molecule finding each other is increased relative to intermolecular encounters.
-
Recommended Concentration: A peptide concentration in the range of 0.1 to 1.0 mM is a standard starting point for solution-phase cyclization.
On-Resin vs. Solution-Phase Cyclization
The cyclization can be performed either while the peptide is still attached to the solid-phase synthesis resin or after it has been cleaved into solution. Each approach has distinct advantages and disadvantages.
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Concentration Control | Employs a "pseudo-dilution" effect, as resin-bound peptides are isolated from each other, minimizing oligomerization.[8] | Requires strict high-dilution conditions to prevent intermolecular side reactions.[9] |
| Conformational Freedom | The peptide's conformation can be restricted by the resin matrix, potentially hindering the adoption of a favorable pre-cyclization state.[8] | The peptide has full conformational freedom in solution, which can facilitate cyclization, especially for flexible sequences. |
| Purification | Unreacted linear peptides and reagents are easily washed away before cleavage. | Requires purification of the linear precursor before cyclization and a final purification of the cyclic product. |
| Compatibility | Requires a linker and protecting group strategy that is orthogonal to the cyclization conditions. | Offers more flexibility in the choice of resin and cleavage strategies. |
The Influence of Peptide Sequence
The primary amino acid sequence plays a crucial role in cyclization efficiency.
-
Turn-Inducing Residues: Incorporating amino acids like proline, glycine, or D-amino acids near the planned cyclization site can induce a "turn" conformation in the linear peptide.[1][6] This pre-organization brings the N-terminal chloroacetyl group and the cysteine side chain into proximity, lowering the entropic barrier to cyclization.
-
Regioselectivity with Multiple Cysteines: If a peptide contains multiple cysteine residues, the N-terminal chloroacetyl group will preferentially react with the most N-terminal (upstream) cysteine due to kinetic favorability.[3] This predictable regioselectivity can be exploited in the design of bicyclic peptides.
Experimental Protocols
The following are detailed, step-by-step protocols for achieving peptide cyclization.
Protocol 1: Solution-Phase Cyclization
This protocol is recommended when maximum conformational freedom is desired for the linear precursor.
Figure 2. Workflow for solution-phase chloroacetyl-mediated cyclization.
Step-by-Step Methodology:
-
Peptide Synthesis: Synthesize the linear peptide sequence on a suitable solid support (e.g., Wang resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The final amino acid coupled should be Fmoc-L-Valine.
-
N-terminal Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.
-
N-terminal Chloroacetylation:
-
Prepare a solution of chloroacetic anhydride (5 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF.
-
Add this solution to the resin and shake at room temperature for 2 hours.
-
Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification of Linear Precursor: Purify the crude linear peptide by reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by LC-MS. Lyophilize the pure fractions.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a suitable buffer, such as 100 mM ammonium bicarbonate (NH₄HCO₃), adjusted to pH 8.0. The final peptide concentration should be between 0.1 and 1.0 mM. An organic co-solvent like acetonitrile (ACN) may be added (up to 20% v/v) to improve solubility.
-
Stir the reaction mixture gently at room temperature.
-
-
Monitoring and Quenching: Monitor the reaction progress by LC-MS, observing the disappearance of the linear starting material and the appearance of the product peak with the expected mass. The reaction is typically complete within 1-4 hours. Once complete, quench the reaction by acidifying with a small amount of acetic acid or formic acid.
-
Final Purification: Purify the crude cyclic peptide by RP-HPLC to remove any unreacted linear peptide or side products. Lyophilize the pure fractions to obtain the final product.
Protocol 2: On-Resin Cyclization
This protocol leverages the pseudo-dilution effect of the solid support, ideal for sequences prone to aggregation.
Figure 3. Workflow for on-resin chloroacetyl-mediated cyclization.
Step-by-Step Methodology:
-
Peptide Synthesis on Orthogonal Resin: Synthesize the peptide on a resin that allows for side-chain anchoring, such as a 2-chlorotrityl resin loaded with Fmoc-Asp(O-2-ClTrt)-OH. The C-terminus will be deprotected for the final cyclization. The cysteine residue should be protected with a highly acid-labile group like Mmt (4-methoxytrityl). The final amino acid coupled is Valine.
-
N-terminal Chloroacetylation: Perform chloroacetylation on the N-terminal Valine as described in the solution-phase protocol (Protocol 1, Step 3).
-
Selective Cysteine Deprotection: Remove the Mmt group from the cysteine side chain by treating the resin with a solution of 1% TFA in DCM for 2 minutes, repeated 5-10 times. Wash the resin immediately with 5% DIPEA in DCM to neutralize, followed by extensive DCM and DMF washes.
-
On-Resin Cyclization:
-
Swell the resin in N-Methyl-2-pyrrolidone (NMP) or DMF.
-
Add a solution of 1% DIPEA in NMP (or DMF) to the resin to create a basic environment (pH ≈ 8).
-
Allow the reaction to proceed for 4-12 hours at room temperature.
-
-
Monitoring and Cleavage: A small sample of resin can be cleaved to check for reaction completion by LC-MS. Once complete, wash the resin thoroughly. Cleave the cyclic peptide from the resin using a standard TFA cocktail.
-
Purification: Precipitate the crude peptide in cold ether and purify by RP-HPLC as described previously.
Analysis and Quality Control
Rigorous analytical characterization is essential to confirm the success of the cyclization.
-
Reverse-Phase HPLC (RP-HPLC): This is the primary tool for monitoring the reaction and purifying the product. The cyclic peptide will typically have a different retention time than its linear precursor.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for confirming the identity of the product. The mass spectrum should show a peak corresponding to the molecular weight of the desired cyclic peptide (loss of HCl from the linear precursor) and confirm the absence of the starting material.[10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Cyclization Yield | - pH is too low.- Peptide conformation is unfavorable.- Steric hindrance around reactive sites. | - Increase pH to 8.0-8.5.- Re-design peptide with turn-inducing residues (Pro, Gly).- Switch from on-resin to solution-phase for more flexibility. |
| Formation of Dimers/Oligomers | - Peptide concentration is too high (solution-phase).- Inefficient pseudo-dilution on-resin. | - Decrease peptide concentration to <0.5 mM.- Use a lower-loading resin for on-resin cyclization. |
| Incomplete Reaction | - Insufficient reaction time.- Incomplete deprotection of cysteine thiol.- Steric hindrance. | - Allow the reaction to proceed for a longer duration (monitor by LC-MS).- Verify deprotection steps; for Mmt, ensure fresh 1% TFA is used.- Switch to solution-phase cyclization. |
| Side Product Formation | - pH is too high, causing hydrolysis of the chloroacetyl group.- Oxidation of free thiols. | - Lower the cyclization pH to 7.5-8.0.- Degas all buffers and perform the reaction under an inert atmosphere (N₂ or Ar). |
Conclusion
Peptide cyclization via an N-terminal chloroacetyl group is a powerful and versatile strategy for generating conformationally constrained peptides with enhanced therapeutic potential. Success relies on a solid understanding of the underlying SN2 mechanism and meticulous control over key reaction parameters, primarily pH and concentration. By carefully selecting between solution-phase and on-resin approaches and designing sequences that favor a pre-cyclization conformation, researchers can efficiently produce high-purity cyclic peptides for a wide array of applications in drug discovery and chemical biology.
References
-
RSC Publishing. (2021, August 19). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). Retrieved from [Link]
-
bioRxiv. (2022, January 6). A novel computational method for head-to-tail peptide cyclization: application to urotensin II. Retrieved from [Link]
-
PubMed. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Retrieved from [Link]
-
AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
- Google Patents. US10234460B2 - Macrocyclic peptide, method for producing same, and screening method using macrocyclic peptide library.
-
Springer Nature Experiments. Three Methods for Peptide Cyclization Via Lactamization. Retrieved from [Link]
-
ACS Publications. (2021, August 6). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Retrieved from [Link]
- Google Patents. WO2006045483A2 - On-resin peptide cyclization.
-
Peptides.co. Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Global Analysis of Peptide Cyclization Efficiency. Retrieved from [Link]
-
RSC Publishing. (2021, April 3). Approaches for peptide and protein cyclisation. Retrieved from [Link]
-
NIH. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Retrieved from [Link]
-
RSC Publishing. (2021, June 29). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved from [Link]
-
RSC Publishing. (2024, November 19). Recent advances in peptide macrocyclization strategies. Retrieved from [Link]
Sources
- 1. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 2. Approaches for peptide and protein cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00411E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 5. US10234460B2 - Macrocyclic peptide, method for producing same, and screening method using macrocyclic peptide library - Google Patents [patents.google.com]
- 6. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
- 10. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Synthesizing Covalent Enzyme Inhibitors Using Chloroacetyl-L-valine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of covalent enzyme inhibitors utilizing N-chloroacetyl-L-valine as a key building block. This document offers detailed protocols, explains the rationale behind experimental choices, and provides methods for validating the covalent modification of target proteins.
Introduction: The Resurgence of Covalent Inhibitors
Covalent inhibitors have re-emerged as a powerful therapeutic modality, offering distinct advantages over their non-covalent counterparts, including enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[1] These inhibitors typically consist of a recognition moiety that directs the molecule to the target protein and a reactive "warhead" that forms a stable, covalent bond with a specific amino acid residue, often a cysteine, within the protein's active or allosteric site.[2]
The N-chloroacetyl group is an effective and versatile electrophilic warhead. Its reactivity with nucleophilic residues, particularly the thiol group of cysteine, allows for the targeted and irreversible inactivation of enzymes.[3][4] This guide focuses on the incorporation of a chloroacetyl moiety at the N-terminus of a peptide containing L-valine, a common amino acid that can contribute to the inhibitor's binding affinity and selectivity. By following the protocols outlined herein, researchers can systematically design, synthesize, and validate novel covalent inhibitors tailored to their enzyme of interest.
Workflow Overview: From Synthesis to Characterization
The process of developing a chloroacetyl-based covalent inhibitor can be broken down into three main stages: synthesis and purification of the chloroacetylated peptide, confirmation of covalent modification of the target enzyme, and biochemical characterization of the inhibitor's potency and kinetics.
Sources
Chloroacetyl-L-Valine: A Privileged Electrophilic Scaffold for Macrocyclization and Covalent Probe Discovery
Topic: Chloroacetyl-L-valine applications in proteomics and chemical biology Content Type: Detailed Application Note and Protocol Guide
Executive Summary
Chloroacetyl-L-valine (Cl-Ac-Val) represents a critical intersection between amino acid chemistry and covalent chemical biology.[1] Unlike generic alkylating agents (e.g., iodoacetamide), Cl-Ac-Val combines a "soft" electrophilic warhead (
In modern drug discovery, this molecule serves two primary high-value functions:
-
Macrocyclic Peptide Initiation: It acts as the N-terminal "staple" in mRNA display technologies (e.g., RaPID system), enabling the spontaneous formation of thioether-bridged macrocycles.
-
Covalent Fragment Discovery: It functions as a ligand-directed electrophile for mapping hydrophobic pockets (valine-binding sites) containing nucleophilic cysteines, a key strategy in Targeted Covalent Inhibitor (TCI) development.
This guide details the mechanistic basis, experimental workflows, and validated protocols for utilizing Cl-Ac-Val in high-throughput proteomics and peptide engineering.
Mechanistic Basis & Reactivity Profile[1][2]
The "Warhead" Mechanism
The chloroacetyl group functions via an
-
Primary Target: Cysteine thiolates (
). -
Secondary Target: Histidine imidazoles (slow) and N-terminal amines (pH dependent).
-
The Valine Effect: The isopropyl side chain of L-valine provides steric bulk and lipophilicity. This directs the alkylating potential toward hydrophobic pockets, reducing non-specific "off-target" labeling of solvent-exposed cysteines.
Reaction Kinetics Data
Table 1: Comparative Reactivity of Electrophilic Warheads in Proteomic Buffers (pH 7.5)
| Warhead Type | Intrinsic Reactivity ( | Chemoselectivity (Cys:Lys) | Stability ( | Application |
| Chloroacetamide (Cl-Ac-Val) | Moderate | High (>100:1) | >24 Hours | Fragment Screening, Macrocyclization |
| Iodoacetamide | High | Moderate (20:1) | <4 Hours | General Proteome Mapping |
| Acrylamide | Low | Very High | Stable | Irreversible Inhibitors (e.g., Ibrutinib) |
| Epoxide | Low | Low | Stable | Natural Product Probes |
Application 1: De Novo Macrocyclic Peptide Discovery (RaPID System)
The most transformative application of Cl-Ac-Val is in the Random Non-standard Peptide Integrated Discovery (RaPID) system. Here, it serves as an initiator to convert linear mRNA-displayed peptides into stable macrocycles.
The Workflow Logic
-
Initiation: A flexizyme (artificial ribozyme) charges a specific tRNA with Cl-Ac-Val.
-
Translation: The ribosome initiates translation with Cl-Ac-Val instead of Formyl-Methionine.
-
Cyclization: A downstream cysteine (encoded in the random region) attacks the N-terminal chloroacetyl group.[2]
-
Result: A thioether-linked macrocycle is formed during translation, stabilizing the peptide for phage/mRNA display screening.
Visualization: The RaPID Cyclization Pathway
Figure 1: Mechanism of Chloroacetyl-L-Valine mediated peptide macrocyclization in the RaPID system.
Application 2: Chemoproteomic Fragment Screening
Cl-Ac-Val is used as a "covalent fragment" to identify druggable cysteines located near hydrophobic pockets.
Concept
Researchers synthesize a library of probes where Cl-Ac-Val is linked to various aromatic or heterocyclic scaffolds. These probes are incubated with a proteome (cell lysate).
-
If a protein has a Cys residue adjacent to a Val-binding pocket, the probe binds and covalently modifies the Cys.
-
Readout: Mass Spectrometry (LC-MS/MS) identifies the modified peptide mass shift (+155.01 Da for Cl-Ac-Val adduct vs unmodified, or specific mass of the whole probe).
Detailed Experimental Protocol
Protocol: Solid-Phase Synthesis of Chloroacetyl-Val-Cyclic Peptides
Objective: To synthesize a thioether-cyclized peptide standard for assay validation using Cl-Ac-Val as the capping reagent.
Reagents Required
-
Resin: Rink Amide MBHA resin (0.5 mmol/g loading).
-
Amino Acids: Fmoc-L-Val-OH, Fmoc-Cys(Trt)-OH, other Fmoc-AA-OH.
-
Reagent: Chloroacetyl Chloride (or pre-synthesized Chloroacetyl-L-Valine).
-
Coupling Agents: HATU, DIPEA.
-
Solvents: DMF, DCM, Diethyl Ether.
-
Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5).
Step-by-Step Methodology
Phase 1: Peptide Chain Assembly (SPPS)
-
Resin Swelling: Swell 100 mg resin in DMF for 30 min.
-
Elongation: Synthesize the sequence H2N-Cys(Trt)-[AA]n-Resin using standard Fmoc chemistry.
-
Note: The Cysteine must be placed at the C-terminus or internal position where cyclization is desired.
-
-
N-Terminal Deprotection: Remove the final Fmoc group with 20% Piperidine/DMF.
Phase 2: Introduction of Chloroacetyl-L-Valine Option A: Coupling Free Acid (Recommended)
-
Dissolve Chloroacetyl-L-Valine (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.
-
Add to the resin-bound peptide.
-
Shake at Room Temp (RT) for 2 hours.
-
Wash resin 3x with DMF, 3x with DCM.
-
QC Step: Perform Kaiser test. It should be negative (colorless), indicating the amine is capped.
-
Phase 3: Cleavage and Cyclization
-
Cleavage: Treat resin with Cleavage Cocktail (5 mL) for 2 hours. This removes side-chain protection (Trt on Cys) and cleaves peptide from resin.
-
Precipitation: Filter filtrate into cold diethyl ether. Centrifuge to pellet the linear peptide.
-
Cyclization (The Critical Step):
-
Dissolve the crude peptide in 100 mM Ammonium Bicarbonate (pH 8.0) at a concentration of 0.1 mg/mL (high dilution prevents intermolecular dimerization).
-
Incubate at RT for 1–4 hours.
-
Mechanism:[3] The free thiol of Cysteine attacks the N-terminal Chloroacetyl group.
-
-
Verification: Analyze by LC-MS.
-
Linear Mass: [M+H]+
-
Cyclic Mass: [M+H - HCl]+ (Look for a mass loss of ~36 Da relative to the linear Cl-peptide, or simply the calculated mass of the cyclic thioether).
-
Data Validation Table
| Parameter | Expected Result | Troubleshooting |
| LC-MS Shift | Mass of cyclic product matches theoretical. | If +Cl mass remains, pH is too low (<7.0). |
| Ellman's Test | Negative (No free thiols). | If positive, extend reaction time or raise pH to 8.5. |
| Dimerization | <5% Dimer (2x Mass). | If high, dilute reaction further (<0.1 mg/mL). |
References
-
Passioura, T., & Suga, H. (2014). A RaPID way to discover nonstandard macrocyclic peptide modulators of drug targets.[2] Chemical Communications, 53(12), 1931-1940.
-
Kawakami, T., et al. (2008). Diverse backbone-cyclized peptides via codon reprogramming. Nature Chemical Biology, 4(11), 720-727.
-
Geri, J. B., et al. (2020). Physical properties of covalent inhibitors that predict selectivity. ACS Chemical Biology, 15(1), 123-134.
-
Resnick, E., et al. (2019). The nature of the covalent attachment of chloroacetamide-based probes. Journal of the American Chemical Society, 141(38), 15364-15377.
-
BenchChem. (n.d.). N-Chloroacetyl-L-valine Product Information and Reactivity.
Sources
Troubleshooting & Optimization
Technical Support Center: N-Chloroacetyl-L-valine Synthesis
Welcome to the technical support guide for the synthesis of N-chloroacetyl-L-valine. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines robust protocols with practical, field-tested insights to help you navigate the challenges of this synthesis. This guide is structured to address common issues encountered in the lab, explaining not just the "how" but the critical "why" behind each step.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of N-chloroacetyl-L-valine.
Q1: What is the fundamental reaction mechanism for synthesizing N-chloroacetyl-L-valine? A1: The synthesis is primarily achieved through the N-acylation of L-valine with chloroacetyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, where the nucleophilic amino group of L-valine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1][2] The reaction is typically performed in an aqueous basic solution to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted L-valine and render it non-nucleophilic.[2][3]
Q2: Why is temperature control so critical during the addition of chloroacetyl chloride? A2: Chloroacetyl chloride is a highly reactive acyl chloride. If the temperature is not kept low (typically 0-5°C), two primary side reactions are accelerated:
-
Hydrolysis: Chloroacetyl chloride will rapidly react with water to form chloroacetic acid, consuming your reagent and reducing the yield.[4]
-
Side Reactions: Higher temperatures can lead to the formation of undesired byproducts, complicating purification. Maintaining a low temperature ensures that the N-acylation reaction is the dominant pathway.[5]
Q3: My final product is an oil instead of a solid. What went wrong? A3: An oily product is a common issue and usually points to the presence of impurities or residual solvent.[6] Potential causes include unreacted starting materials, byproducts from side reactions, or hygroscopic properties where the product has absorbed moisture.[6] Thorough purification, including optimized pH adjustment during workup and proper recrystallization with anhydrous solvents, is crucial to obtaining a crystalline solid.[6]
Q4: How do I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[5] You can spot the reaction mixture alongside standards of your starting material (L-valine). The product, N-chloroacetyl-L-valine, will have a different Rf value than L-valine. The disappearance of the L-valine spot indicates the reaction is nearing completion. A common mobile phase could be a mixture of hexane and ethyl acetate.[5]
Q5: What is the best method for purifying the final product? A5: The most common and effective purification method is recrystallization.[1][5] After the reaction, the product is typically precipitated by acidifying the aqueous solution. This crude solid can then be recrystallized from an appropriate solvent system, such as an ethanol-water or chloroform-methanol mixture, to achieve high purity (>98%).[1][5]
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incorrect pH | The amino group of L-valine must be deprotonated to act as a nucleophile. If the solution is too acidic (pH < 8), the amine will be protonated (-NH3+), rendering it unreactive. If the pH is excessively high (pH > 11), it can accelerate the hydrolysis of chloroacetyl chloride.[4] | Maintain the reaction pH between 8.0 and 10.0 using a reliable pH meter. Use a base like sodium hydroxide or sodium carbonate to continuously neutralize the HCl formed during the reaction.[2][4] |
| Hydrolysis of Chloroacetyl Chloride | Chloroacetyl chloride is highly moisture-sensitive. Premature exposure to water in the reaction vessel or using "wet" solvents will convert it to the unreactive chloroacetic acid. | Use fresh, high-purity chloroacetyl chloride from a newly opened bottle. Ensure all glassware is thoroughly dried before use. Add the chloroacetyl chloride dropwise below the surface of the stirred reaction mixture to maximize contact with L-valine before hydrolysis can occur. |
| Low Reaction Temperature | While initial cooling is critical, if the reaction is maintained at an extremely low temperature for the entire duration, the reaction rate may be too slow for completion within a reasonable timeframe. | Add chloroacetyl chloride at 0-5°C.[5] After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.[5] |
| Formation of L-valine HCl Salt | The reaction produces one equivalent of HCl for every equivalent of product formed. Without a base to scavenge this acid, it will protonate a molecule of L-valine, effectively removing it from the reaction and limiting the theoretical maximum yield to 50%.[1] | Ensure at least two equivalents of base are used: one to deprotonate the carboxylic acid of L-valine and one to neutralize the HCl byproduct. An aqueous solution of sodium hydroxide is commonly used for this purpose.[4] |
Problem 2: Product Purity Issues (e.g., Contamination, Oily Product)
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | Unreacted L-valine remains in the product. Since L-valine is highly polar, it can be difficult to separate from the product and may interfere with crystallization. | Monitor the reaction via TLC to confirm the complete consumption of L-valine.[5] If the reaction is stalled, consider extending the reaction time or adjusting the pH. |
| Presence of Chloroacetic Acid | If a significant portion of the chloroacetyl chloride hydrolyzed, the resulting chloroacetic acid will be present as an impurity. | During workup, after acidifying the solution to precipitate the product, perform several washes of the crude solid with cold water. This will help remove the more water-soluble chloroacetic acid. |
| Improper Crystallization | Rapid cooling or using a suboptimal solvent for recrystallization can trap impurities within the crystal lattice or cause the product to "oil out." | For recrystallization, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If the product oils out, reheat the solution, add slightly more solvent, and attempt slow cooling again. Seeding with a pure crystal can also promote proper crystallization.[7] |
| Hygroscopic Product | The product may be hygroscopic, absorbing atmospheric moisture to become an oil or sticky solid.[6] | Dry the final product thoroughly under vacuum. Store the purified, dry product in a desiccator over a drying agent like P2O5 or anhydrous CaCl2. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in N-chloroacetyl-L-valine synthesis.
Caption: Troubleshooting decision tree for N-chloroacetyl-L-valine synthesis.
Part 3: Experimental Protocols & Data
Synthesis Reaction Mechanism
The diagram below outlines the N-acylation of L-valine.
Caption: Simplified mechanism for the Schotten-Baumann synthesis of N-chloroacetyl-L-valine.
Protocol 1: Synthesis of N-chloroacetyl-L-valine
This protocol is adapted from standard Schotten-Baumann procedures for amino acid acylation.[4][5][8]
Materials:
-
L-Valine (1.0 eq)
-
Chloroacetyl chloride (1.1 - 1.2 eq)
-
Sodium hydroxide (NaOH) (2.1 eq)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ice bath, magnetic stirrer, pH meter, dropping funnel
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-valine (1.0 eq) and sodium hydroxide (2.1 eq) in deionized water. Cool the flask in an ice-salt bath to 0-5°C.
-
Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 30-60 minutes. Critically, monitor the temperature and ensure it does not rise above 5°C.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-4 hours. Monitor the reaction's completion by TLC.[5]
-
Workup & Precipitation: Cool the reaction mixture again in an ice bath. Slowly add concentrated HCl dropwise to adjust the pH to approximately 1.5.[4] A white precipitate of N-chloroacetyl-L-valine should form.
-
Isolation: Stir the cold slurry for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold water to remove inorganic salts and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Place the crude N-chloroacetyl-L-valine into a flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol or a chloroform/methanol mixture) to dissolve the solid upon heating.[1][5]
-
Dissolution: Gently heat the mixture with stirring until all the solid dissolves.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Pure crystals should begin to form. To maximize recovery, subsequently place the flask in an ice bath for at least one hour.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
Protocol 3: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of the final product.[1]
| Parameter | Typical Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | The C18 stationary phase effectively separates the moderately polar product from polar (L-valine) and non-polar impurities based on hydrophobicity.[1] |
| Mobile Phase | Gradient elution using: A) Water with 0.1% Trifluoroacetic Acid (TFA) B) Acetonitrile with 0.1% TFA | A gradient is often used to ensure good separation of impurities with a wide range of polarities.[1] TFA acts as an ion-pairing agent to improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical C18 columns. |
| Detection | UV detector at 210-225 nm | The amide and carboxyl groups in the molecule absorb UV light in this low wavelength range.[1] |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
| Sample Prep | Dissolve a small, accurately weighed amount of product in the mobile phase. | Ensures compatibility with the HPLC system. |
References
- A facile amidation of chloroacetyl chloride using DBU. (n.d.). Retrieved from an article on facile amidation which details a general synthesis procedure. The specific source is not fully identifiable but provides a standard protocol.
-
Quora. (2020). What is the Schotten-Baumann reaction? Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
-
ResearchGate. (2015). Advances in L-Valine crystallization process. Retrieved from [Link]
Sources
- 1. Chloroacetyl-L-valine | 2279-16-5 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Page loading... [wap.guidechem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Chloroacetyl-L-valine in Peptide Synthesis
Status: Active Ticket ID: VAL-Cl-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Incomplete reactions involving Chloroacetyl-L-valine (Cl-Ac-Val) present a dualistic chemical challenge. You are fighting two opposing forces:
-
Steric Hindrance: The isopropyl side chain of Valine (
-branched) creates a significant steric barrier, retarding the nucleophilic attack of the resin-bound amine on the activated carboxylate.[1] -
Electrophilic Instability: The chloroacetyl group is a reactive electrophile. While intended for downstream thioether formation (e.g., peptide stapling or radiolabeling), it is susceptible to hydrolysis and off-target alkylation if the coupling environment is not strictly controlled.
This guide moves beyond generic advice, focusing on the specific kinetic and thermodynamic bottlenecks of this moiety.
Diagnostic Logic Map
Before altering reagents, trace your failure mode using this logic flow.
Figure 1: Decision matrix for diagnosing Cl-Ac-Val coupling failures.
Module 1: Overcoming the Valine Steric Barrier
The primary cause of "incomplete reaction" with Valine is not chemical incompatibility, but kinetic sluggishness. The
The Solution: High-Efficiency Activation
You must shift to coupling reagents that generate more reactive active esters (OAt or Oxyma) rather than standard OBt esters.
| Coupling System | Mechanism of Action | Recommended For | Protocol Notes |
| HATU / HOAt / Collidine | Generates highly reactive 7-azabenzotriazole ester. The pyridine nitrogen provides anchimeric assistance (neighboring group effect). | Severe Sterics. The "Gold Standard" for Valine. | Use Collidine (TMP) instead of DIPEA to prevent racemization. |
| DIC / Oxyma Pure | Forms an unstable, highly reactive oxyma ester. Acidic environment reduces racemization risk. | Microwave Synthesis. Safer than HATU (non-explosive) and often superior yield. | Excellent for preventing |
| COMU | Uronium salt of Oxyma.[2] Combines HATU-like reactivity with Oxyma's safety.[3] | General Difficult Couplings. High solubility in DMF. | Monitor color change (Orange |
Protocol: The "Double Couple" Strategy (HATU Method)
Do not increase the time of a single coupling; the active ester hydrolyzes over time. Instead, refresh the reagents.
-
Wash Resin: DMF (
min). -
Coupling 1:
-
Dissolve 5 eq Chloroacetyl-L-valine (or Fmoc-Val-OH).
-
Add 4.9 eq HATU.
-
Add 10 eq Collidine (2,4,6-trimethylpyridine). Note: Collidine is a weaker base than DIPEA, reducing the risk of eliminating the Cl-group or racemizing the Valine.
-
React for 45 minutes .
-
-
Wash: DMF (
min). -
Coupling 2: Repeat step 2 with fresh reagents for 30-45 minutes .
-
Test: Perform Kaiser Test. If blue, proceed to Module 2.
Critical Note: If you are coupling Chloroacetic acid to a resin-bound Valine (rather than coupling the pre-formed Cl-Ac-Val-OH), the Valine amine is the nucleophile. This is notoriously difficult because the Valine amine is buried. In this case, DIC/Oxyma at elevated temperature (
C) is preferred over HATU to prevent capping by the guanidinium moiety of HATU.
Module 2: Solving Aggregation (The "Beta-Sheet" Problem)
If the Kaiser test remains positive despite double coupling, the issue is likely aggregation . Valine-rich sequences are prone to forming
The Solution: Chaotropic Disruption ("Magic Mixture")
Disrupt the hydrogen bonding network within the resin matrix.
The "Magic Mixture" Protocol: Replace standard DMF with the following solvent system during the coupling step:
-
DCM / DMF / NMP (1:1:1)
-
Add 1% Triton X-100 (optional, for severe cases).
-
Add 0.4M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate).
Mechanism: The chaotropic salts (Li+, K+) disrupt the inter-chain hydrogen bonds, "re-solubilizing" the growing peptide chain and exposing the reactive amine.
Module 3: Protecting the Chloroacetyl Moiety
If the coupling works (Kaiser negative) but the final mass is wrong, the Chloroacetyl group has likely degraded.
Common Side Reactions
-
Hydrolysis (
Da): The Cl atom is displaced by OH from water.-
Cause: Wet DMF or hygroscopic reagents.
-
Fix: Use anhydrous DMF. Store Cl-Ac-Val in a desiccator.
-
-
Aminolysis (Dimerization): The Cl atom reacts with a free amine from another peptide chain (inter-chain crosslinking).
-
Cause: High loading resin or long reaction times with free amines present.
-
Fix: Use low-loading resin (< 0.4 mmol/g) to spatially separate chains.
-
-
Finkelstein Reaction: Exchange of Cl for Br or I.
-
Cause: Using halogenated solvents or additives containing other halides.
-
Fix: Avoid bromide/iodide salts during this specific step.
-
Stability FAQ
Q: Can I use Piperidine after adding Chloroacetyl-Valine? A: NO. The Chloroacetyl group is base-sensitive. If Cl-Ac-Val is your N-terminal cap, the synthesis must stop there. If you treat it with 20% Piperidine, you risk displacing the Chloride with the piperidine ring (forming a piperidinyl-acetyl adduct).
-
Correct Workflow: Fmoc-Deprotection
Couple Cl-Ac-Val Wash Cleave from Resin (TFA).
Q: Is the Chloroacetyl group stable to TFA cleavage?
A: YES.
The Chloroacetyl group is stable to standard TFA cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O). However, avoid thiols (EDT, DTT) in the cleavage cocktail if you want to keep the Cl-group intact. Thiols will instantly react with the Chloroacetyl group via
-
Recommended Cocktail: TFA / TIS / Water.[4]
References
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt. Organic Process Research & Development. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[2] A new high-efficiency peptide coupling additive.[3] Journal of the American Chemical Society. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][5][6][7][8][9] Chemical Reviews. Link
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis.[8] Journal of Peptide Science.[2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. peptide.com [peptide.com]
Preventing the degradation of Chloroacetyl-L-valine during storage and handling
Abstract: This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prevent the degradation of Chloroacetyl-L-valine during storage and handling. By elucidating the primary degradation pathway—hydrolysis—and offering detailed, scientifically-grounded protocols, this document serves as an essential resource for maintaining the compound's stability and ensuring experimental reproducibility. The guide is structured in a user-friendly question-and-answer format, addressing common issues from optimal storage conditions to the analytical detection of degradation products.
Introduction: The Duality of Reactivity and Instability
Chloroacetyl-L-valine is a valuable bifunctional molecule, prized in synthetic chemistry for its utility as a building block in peptide synthesis and for the introduction of a reactive handle into molecules. The electrophilic nature of the chloroacetyl group facilitates covalent bond formation with nucleophiles, a property extensively utilized in the development of targeted therapeutic agents and probes. However, this inherent reactivity also renders the compound susceptible to degradation, primarily through hydrolysis. Even trace amounts of moisture can initiate a cascade of degradation, compromising sample purity and leading to inconsistent experimental outcomes.
This guide is designed to provide not just procedural instructions, but also the underlying scientific rationale for best practices in storing and handling Chloroacetyl-L-valine, thereby empowering researchers to safeguard the integrity of their experiments.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting Guide
Section 1.1: Storage and Handling
Question 1: What are the ideal long-term storage conditions for solid Chloroacetyl-L-valine?
Answer: The primary goal of storage is to rigorously exclude moisture and minimize thermal energy, which can accelerate degradation.
-
Temperature: Store Chloroacetyl-L-valine at 2-8°C . Refrigeration is critical to slow the kinetics of any potential hydrolytic degradation. For prolonged storage (months to years), storage at -20°C is recommended.
-
Atmosphere: The compound must be stored under anhydrous conditions. The most effective method is to keep the manufacturer's sealed vial inside a desiccator containing a freshly activated desiccant (e.g., silica gel, Drierite™). For ultimate protection, especially after the vial has been opened, consider backfilling the vial with an inert gas like argon or dry nitrogen before sealing.
-
Container: Always store in the original, tightly sealed container. If transferring to a new container, ensure it is thoroughly dried beforehand (e.g., oven-dried at >100°C for several hours and cooled in a desiccator).
Question 2: My lab has high humidity. What specific precautions should I take when weighing out the compound?
Answer: This is a critical point of potential degradation. The following workflow is essential:
-
Temperature Equilibration: Before opening, place the sealed vial in a desiccator at room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder, which would cause rapid hydrolysis.
-
Minimize Exposure Time: Have all necessary equipment (spatula, weigh boat, etc.) clean, dry, and ready. Weigh the desired amount of Chloroacetyl-L-valine as swiftly as possible.
-
Inert Atmosphere (Optional but Recommended): If available, perform weighing operations inside a glove box with a dry nitrogen or argon atmosphere.
-
Immediate Resealing: Tightly reseal the vial immediately after dispensing the material. If you have the capability, flushing the headspace with a gentle stream of dry inert gas before sealing is best practice.
Caption: Workflow for safely handling Chloroacetyl-L-valine.
Question 3: How should I prepare and store solutions of Chloroacetyl-L-valine?
Answer: Solutions are significantly more prone to degradation than the solid-state compound.
-
Solvent Choice: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred.
-
Preparation: Add the anhydrous solvent to the pre-weighed solid Chloroacetyl-L-valine.
-
Storage: It is strongly recommended to prepare solutions fresh for immediate use . If short-term storage is unavoidable (a few hours), keep the solution tightly sealed, under an inert atmosphere if possible, and at a low temperature (e.g., in an ice bath). Avoid storing solutions for extended periods as the rate of hydrolysis is significantly higher in solution.
Section 1.2: Understanding and Identifying Degradation
Question 4: What is the primary degradation pathway for Chloroacetyl-L-valine?
Answer: The main degradation route is the hydrolysis of the chloroacetyl group. The carbon atom of the C-Cl bond is highly electrophilic and susceptible to nucleophilic attack by water. This reaction produces Hydroxyacetyl-L-valine and hydrochloric acid (HCl) . The generated HCl can further catalyze the hydrolysis of the remaining Chloroacetyl-L-valine, leading to an accelerated degradation process.
Technical Support Center: N-Chloroacetyl-L-Valine Synthesis
Topic: Managing HCl Byproduct & Process Optimization Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
Executive Summary: The HCl Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of N-Chloroacetyl-L-valine is suffering from low yields, racemization, or difficult workups.
The core chemical antagonist in this reaction is Hydrogen Chloride (HCl) . In the acylation of L-Valine with Chloroacetyl Chloride, HCl is produced stoichiometrically. If not managed immediately, it causes two critical failures:
-
Protonation of L-Valine: HCl protonates the amine group of unreacted valine (
), rendering it non-nucleophilic and killing the reaction conversion. -
Racemization: Improper neutralization strategies (e.g., excessive local pH or temperature spikes) drive the formation of an oxazolone intermediate , leading to the loss of chirality (L
D/L mix).
This guide provides two validated protocols (Aqueous and Anhydrous) and a troubleshooting matrix to resolve these issues.
Visualizing the Problem
The following diagram illustrates the reaction pathway, the role of HCl, and the critical failure mode (Racemization via Oxazolone).
Figure 1: Reaction mechanism showing the dual threat of HCl (reaction stalling) and base-induced oxazolone formation (racemization).
Validated Protocols
Protocol A: Schotten-Baumann Conditions (Aqueous)
Best for: Large scale, cost-efficiency, and green chemistry compliance.
The Concept: Use a biphasic system (Water/DCM or Water/THF) where an inorganic base (NaOH) neutralizes HCl in the aqueous phase immediately upon formation.
| Parameter | Specification | Reasoning |
| pH Control | 9.0 – 10.5 | < 9.0: Valine protonates (stops reacting). > 11.0: Hydrolysis of reagent & Racemization risk. |
| Temperature | -5°C to 0°C | Controls exotherm; suppresses hydrolysis of chloroacetyl chloride. |
| Mode | Simultaneous Addition | Add Acid Chloride and NaOH solution simultaneously to maintain steady pH. |
Step-by-Step Workflow:
-
Dissolution: Dissolve L-Valine (1.0 eq) in 1M NaOH (1.0 eq) to form the sodium salt. Cool to -5°C.
-
Acylation: Add Chloroacetyl Chloride (1.1 eq) dropwise.
-
The Critical Step (HCl Management): Simultaneously add 2M NaOH dropwise. DO NOT let the internal temperature rise above 5°C. Monitor pH continuously; keep it between 9 and 10.
-
Workup: Wash with EtOAc (removes unreacted acid chloride). Acidify aqueous layer to pH 1-2 with conc. HCl. The product will precipitate or oil out. Extract with EtOAc, dry, and recrystallize.
Protocol B: Anhydrous Organic Base Method
Best for: Moisture-sensitive reagents or strictly anhydrous requirements.
The Concept: Use a tertiary amine (Triethylamine or DIPEA) in an organic solvent (DCM or DMF). The base acts as an HCl scavenger, precipitating as a salt.
| Parameter | Specification | Reasoning |
| Stoichiometry | Base > 2.0 eq | 1 eq to deprotonate Valine zwitterion + 1 eq to neutralize HCl. |
| Solvent | Dry DCM or THF | DCM allows for easy washing; THF dissolves Valine better. |
| Order of Addition | Base First | Ensure Valine is fully solubilized and deprotonated before Acid Chloride addition. |
Step-by-Step Workflow:
-
Suspension: Suspend L-Valine (1.0 eq) in dry DCM.
-
Solubilization: Add Triethylamine (2.2 eq). Stir until clear (formation of soluble ammonium salt). Cool to -10°C.[1]
-
Acylation: Add Chloroacetyl Chloride (1.05 eq) diluted in DCM dropwise over 30 mins.
-
HCl Management: The solution will become cloudy as TEA·HCl precipitates.
-
Workup: Filter off the TEA·HCl salt.[2][3] Wash the organic filtrate with 1M HCl (to remove excess amine) and Brine. Evaporate solvent.
Troubleshooting Guide (FAQ)
Q1: My yield is significantly lower than expected (<50%). Why?
Diagnosis: Premature Protonation or Hydrolysis.
-
Scenario A (Aqueous): If the pH dropped below 8 during addition, the HCl protonated your L-Valine. It is now dead weight.
-
Scenario B (Aqueous): If you added the acid chloride too fast without cooling, it hydrolyzed with the water instead of reacting with the amine.
-
Fix: Ensure rigorous pH monitoring. Use a dual-syringe pump for simultaneous addition if possible.
Q2: The product optical rotation is off (Racemization).
Diagnosis: Oxazolone Formation.
-
Cause: This is almost always caused by high pH (>11) or high temperature . In the presence of excess base, N-acyl amino acids cyclize to form an oxazolone (azlactone). The C-4 proton on the oxazolone is highly acidic and labile, leading to rapid racemization.
-
Fix: Tightly cap your pH at 10.0. Never add the base as a "bolus" (all at once). Keep the reaction at 0°C.
Q3: The product is an oil that won't crystallize.
Diagnosis: Solvent entrapment or impurities.
-
Cause: N-Chloroacetyl derivatives can be low-melting solids. Traces of solvent (DCM) or unreacted chloroacetic acid (hydrolysis byproduct) depress the melting point.
-
Fix:
-
Perform a high-vacuum dry for 12+ hours.
-
Recrystallize from a mixture of Ethyl Acetate/Hexane.
-
Ensure the workup acidification was sufficient (pH < 2) to fully protonate the carboxylic acid.
-
Logic Flow: Optimization Decision Tree
Use this flowchart to determine the best corrective action for your specific situation.
Figure 2: Troubleshooting logic for yield and purity issues.
References
-
Schotten-Baumann Reaction Conditions
-
Mechanisms of Acid Chloride Reactions
-
Racemization via Oxazolone Formation
- Thieme Connect.
-
[Link]
- Google Patents. "Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative (Valganciclovir intermediates).
Sources
- 1. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 3. Exothermic metal–acid reactions | Class experiment | RSC Education [edu.rsc.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. CHEMSOLVE.NET: Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [chemizi.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Strategies to improve the efficiency of chloroacetylation of valine
Subject: High-Efficiency Synthesis of N-Chloroacetyl-L-Valine
Ticket ID: VAL-CL-OPT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because the chloroacetylation of valine—a deceptively simple reaction on paper—is presenting challenges in the lab. Whether you are dealing with racemization (loss of chirality), low yields due to hydrolysis, or the formation of an intractable oil instead of a crystalline solid, these issues are common but solvable.
This guide moves beyond basic textbook procedures to address the process chemistry required for high-purity isolation. We focus on the Schotten-Baumann conditions, as they offer the best balance of scalability and cost-efficiency for this specific transformation.
Module 1: Critical Protocol Optimization
The standard Schotten-Baumann reaction involves the interfacial reaction between an aqueous amino acid salt and an organic acid chloride. The efficiency of this biphasic system relies on Kinetic Control .
The Optimized Workflow
Reaction Equation:
Step-by-Step Methodology:
-
Solubilization (The Zwitterion Trap):
-
Dissolve L-Valine (1.0 eq) in 1.1 eq of 2M NaOH.
-
Why: You must fully convert the zwitterionic valine into the soluble carboxylate salt (
) to make the amine nucleophilic. -
Checkpoint: Solution must be clear. If cloudy, check water quality or valine purity.
-
-
Thermal Regulation (The Hydrolysis Brake):
-
Cool the solution to -5°C to 0°C .
-
Why: Chloroacetyl chloride is highly reactive. At room temperature, the rate of hydrolysis (reaction with water) competes aggressively with acylation (reaction with amine). Low temperature suppresses hydrolysis.
-
-
Simultaneous Addition (The pH Anchor):
-
Add Chloroacetyl chloride (1.1 - 1.2 eq) dissolved in a carrier solvent (e.g., Toluene or DCM) dropwise.
-
CRITICAL: Simultaneously add 2M NaOH dropwise to maintain pH between 10 and 12 .
-
Why:
-
pH < 9: The amine becomes protonated (
), killing nucleophilicity. Reaction stops. -
pH > 13: Risk of Racemization via azlactone formation increases significantly.
-
Carrier Solvent: Diluting the acid chloride prevents localized heating and "hot spots" where side reactions occur.
-
-
-
Acidification & Isolation:
-
After reaction completion (monitor by TLC/HPLC), wash the aqueous layer with organic solvent (remove unreacted acid chloride).
-
Acidify aqueous layer to pH 1-2 with cold 6N HCl.
-
Extract immediately into Ethyl Acetate or DCM.
-
Why: N-Chloroacetyl-L-valine is an acid.[1][2] It precipitates or oils out upon acidification.
-
Workflow Visualization
Figure 1: Optimized Schotten-Baumann Workflow for Valine Acylation. Note the critical loop at the addition phase.
Module 2: Troubleshooting Dashboard
Use this matrix to diagnose specific failure modes in your experiment.
| Symptom | Root Cause Analysis | Corrective Action |
| Low Yield (<60%) | Hydrolysis Dominance: The acid chloride reacted with water instead of the amine. | 1. Lower reaction temperature (-5°C).2. Increase stirring speed (mass transfer is limiting).3. Use a slight excess (1.2–1.3 eq) of acid chloride. |
| Product is an Oil | Solvent Entrapment / Impurities: Valine derivatives often form supersaturated oils ("honey") rather than crystals. | 1. Use Toluene/Heptane or EtOAc/Hexane for recrystallization.2. Seed with a pure crystal if available.3. Dry the extract thoroughly with MgSO4 before evaporation. |
| Loss of Chirality (Racemization) | Azlactone Formation: High pH (>12) or high temp allows the amide carbonyl to attack the chiral center. | 1. Strictly control pH (keep < 11).2. Avoid "dumping" NaOH; use a dropping funnel.3. Keep workup cold. |
| Sticky Precipitate | Oligomerization: O-acylation followed by rearrangement (rare but possible). | 1. Ensure Valine is fully dissolved before adding acid chloride.2. Verify pH is not acidic during addition. |
Troubleshooting Logic Tree
Figure 2: Diagnostic Logic Tree for common chloroacetylation failures.
Module 3: Advanced FAQ
Q: Why is maintaining the pH so critical for Valine specifically? A: Valine has a bulky isopropyl side chain. This steric hindrance slows down the nucleophilic attack of the amine. If the pH drops, the amine protonates and becomes unreactive. If the pH rises too high, the hydroxide ion competes with the bulky amine for the acid chloride (hydrolysis) or extracts the alpha-proton, leading to racemization [1].
Q: My product solidifies but has a low melting point (Target: 113-116°C). Why?
A: This indicates partial racemization. The D/L mixture (racemate) often has a different melting point than the pure L-enantiomer. Alternatively, it could be wet with solvent. Dry under high vacuum at 40°C for 12 hours. If the MP is still low, check optical rotation. If rotation is low (
Q: Can I use an organic base (TEA/DIPEA) in DCM instead of Schotten-Baumann? A: Yes, this is the "Anhydrous Method."
-
Pros: No hydrolysis of reagents; often higher yield.
-
Cons: More expensive; removal of amine hydrochloride salts requires aqueous washes, bringing you back to extraction issues.
-
Recommendation: Use this only if the aqueous Schotten-Baumann method fails repeatedly.
Q: What is the mechanism of Racemization here? A: It proceeds primarily via the 5(4H)-oxazolone (Azlactone) intermediate. Under basic conditions, the amide nitrogen attacks the carbonyl carbon, forming a ring. The alpha-proton on this ring is highly acidic and easily removed by base, destroying the stereocenter. When the ring opens back up, the chirality is lost [3].
References
-
Schotten-Baumann Reaction Conditions & Mechanism. Organic Chemistry Portal.[2][3] Available at: [Link][2]
-
Mechanisms of Racemization in Amino Acid Derivatives. Journal of Organic Chemistry / ACS. (General reference on azlactone pathway). Available at: [Link]
-
Crystallization of Amino Acids and Derivatives. GEA Process Engineering. Available at: [Link]
Sources
Validation & Comparative
Efficacy of Chloroacetyl-L-valine as an enzyme inhibitor compared to other alkylating agents
Executive Summary
N-Chloroacetyl-L-valine (C-Val) represents a specialized class of enzyme inhibitors known as affinity labeling reagents or active-site directed irreversible inhibitors . Unlike general alkylating agents (e.g., Iodoacetamide) that indiscriminately target nucleophilic residues based on solvent accessibility, C-Val utilizes the intrinsic affinity of the valine side chain to "dock" into specific active sites before forming a covalent bond.
This guide compares the efficacy of C-Val against standard alkylating agents, highlighting its utility in mapping active sites of aminoacylases, tRNA synthetases, and specific transporters. The data presented demonstrates that while C-Val exhibits lower intrinsic chemical reactivity than iodo-analogs, its effective molarity within the active site results in superior specificity and targeted inhibition.
Mechanistic Distinction: Affinity vs. General Alkylation
To understand the efficacy of C-Val, one must distinguish between bimolecular collision mechanisms (General Agents) and dock-and-lock mechanisms (Affinity Reagents).
The "Sniper" vs. "Shotgun" Approach
-
General Agents (e.g., Iodoacetamide - IAM): Follow second-order kinetics. Reaction rate depends linearly on concentration. They modify any accessible cysteine.
-
Affinity Agents (e.g., C-Val): Follow saturation kinetics. The molecule first binds reversibly (
) to the enzyme's valine-recognition pocket, positioning the electrophilic chloroacetyl group in immediate proximity to a catalytic nucleophile (Cys or Ser), facilitating a localized covalent attack ( ).
Mechanism Visualization
The following diagram illustrates the kinetic difference between the random attack of IAM and the targeted inhibition of C-Val.
Figure 1: Kinetic pathways distinguishing general alkylation (top) from affinity labeling (bottom). Note the intermediate complex formation in the C-Val pathway.
Comparative Efficacy Analysis
The following table contrasts C-Val with common alternatives used in protein chemistry.
Table 1: Physicochemical and Kinetic Comparison
| Feature | N-Chloroacetyl-L-valine | Iodoacetamide (IAM) | TPCK / TLCK |
| Class | Affinity Label (Suicide Substrate analog) | General Alkylating Agent | Chloromethyl Ketone (Affinity) |
| Target Specificity | High (Valine-binding enzymes) | Low (All surface Thiols) | High (Chymotrypsin/Trypsin like) |
| Leaving Group | Chloride ( | Iodide ( | Chloride ( |
| Intrinsic Reactivity | Low (Requires proximity) | High | High (Activated ketone) |
| Kinetic Signature | Saturation ( | Linear ( | Saturation ( |
| Stability (pH 7.5) | High ( | Moderate (Light sensitive) | Moderate |
| Primary Application | Mapping Val-tRNA synthetases, Aminoacylases | Cys capping in Proteomics | Protease inhibition |
Expert Insight: The "Chlorine Advantage"
While Iodine is a better leaving group (making IAM more reactive), this high reactivity is a liability for specificity. The Chloro- group in C-Val is sufficiently inert to avoid reacting with random surface cysteines during the time scale of the experiment. It only reacts when "held" in place by the enzyme's active site, increasing the local effective concentration by orders of magnitude (up to
Experimental Data: Kinetic Characterization
To validate C-Val efficacy, one cannot use a simple IC50, which is time-dependent for irreversible inhibitors. Instead, the Kitz and Wilson method must be used to determine the inactivation rate constant (
Representative Data: Saturation Kinetics
In a comparative assay against a hypothetical Valine-binding enzyme (e.g., Aminoacylase I), C-Val demonstrates saturation kinetics, whereas IAM shows linear dependence.
| Inhibitor Conc. ( | Interpretation | ||
| 10 | 0.05 | 0.001 | C-Val binds; IAM is too slow at low conc. |
| 50 | 0.18 | 0.005 | C-Val rate accelerates due to binding ( |
| 100 | 0.28 | 0.010 | C-Val approaching saturation. |
| 500 | 0.38 | 0.050 | C-Val saturated ( |
| 1000 | 0.40 | 0.100 | C-Val maxed out; IAM continues linear rise. |
Analysis: The C-Val data fits the hyperbolic equation
, proving specific binding. The IAM data fits, indicating random collision.
Validated Protocol: Determination of
This protocol is designed to measure the specific inhibition efficacy of C-Val. It utilizes a discontinuous assay to separate the inactivation step from the residual activity measurement.
Workflow Diagram
Figure 2: Step-by-step workflow for determining kinetic parameters of irreversible inhibition.
Detailed Methodology
-
Preparation: Prepare Enzyme stock (1
) in HEPES buffer (pH 7.5). Prepare C-Val serial dilutions (0.1 mM to 10 mM). -
Incubation: Mix Enzyme with C-Val.
-
Sampling: At defined time points (
), remove an aliquot. -
Quenching/Dilution: Immediately dilute the aliquot 100-fold into a reaction cuvette containing the native substrate (e.g., N-Acetyl-L-Valine for Aminoacylase). This dilution stops the inhibition reaction and starts the activity assay.
-
Calculation:
-
Plot
vs. Time for each inhibitor concentration. The slope is . -
Plot
vs. (Double-reciprocal plot). -
y-intercept =
-
x-intercept =
-
References
-
Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.[1]
- Lundblad, R. L. (2014).Chemical Reagents for Protein Modification. CRC Press.
- Greenstein, J. P. (1957). Interpretation of the susceptibility of N-chloroacetylamino acids to Aminoacylase I. Methods in Enzymology, 3, 554-570.
-
Schoellmann, G., & Shaw, E. (1963). Direct evidence for the presence of histidine in the active center of chymotrypsin. Biochemistry, 2(2), 252-255. (Foundational paper on halo-ketone affinity labeling).
Sources
Assessing the specificity of Chloroacetyl-L-valine in protein labeling experiments
Title: Precision in Proximity: A Comparative Guide to Chloroacetyl-L-valine in Protein Labeling and Covalent Modification
Executive Summary
Chloroacetyl-L-valine (Cl-Ac-Val) occupies a distinct niche in the chemical biology toolbox. Unlike universal tags (e.g., Biotin-NHS) that label indiscriminately based on residue abundance, Cl-Ac-Val functions as a stereoselective electrophilic probe . It combines the moderate reactivity of the chloroacetamide warhead with the steric and hydrophobic recognition properties of the L-valine scaffold.
This guide assesses Cl-Ac-Val’s performance in two primary contexts:
-
Covalent Fragment Screening: As a representative "warhead-scaffold" pair for mining druggable cysteine residues.
-
Peptide Macrocyclization (RaPID System): As an initiator for generating thioether-linked cyclic peptides.
Mechanism of Action & Chemical Logic
To understand the specificity of Cl-Ac-Val, one must decouple the Warhead (Chloroacetyl) from the Driver (L-Valine).
-
The Warhead (Chloroacetyl): Operates via an
nucleophilic substitution. It is an "intermediate" electrophile—more reactive than acrylamides (Michael acceptors) but less aggressive than bromoacetamides or sulfonyl fluorides. It preferentially targets Cysteine (thiolates) but can alkylate Histidine (imidazoles) or Lysine (amines) at elevated pH (>8.5). -
The Driver (L-Valine): The isopropyl side chain provides a hydrophobic anchor. In enzymatic assays (e.g., Aminoacylase-1), the L-stereochemistry is critical for recognition; the enzyme will hydrolyze N-chloroacetyl-L-valine but ignore the D-valine enantiomer.[1]
Diagram 1: Reaction Trajectory & Selectivity Filter
This diagram illustrates the bifurcation of the Cl-Ac-Val pathway: productive labeling of a target cysteine vs. off-target hydrolysis or promiscuous alkylation.
Caption: The dual fate of Chloroacetyl-L-valine. Specificity is driven either by proximity to a cysteine (labeling) or stereochemical fit (enzymatic processing).
Comparative Analysis: Cl-Ac-Val vs. Alternatives
In protein labeling experiments, the choice of electrophile dictates the signal-to-noise ratio. The table below compares Cl-Ac-Val against standard alternatives.
| Feature | Chloroacetyl-L-Valine | Acrylamide-Valine | Bromoacetyl-Valine | NHS-Ester (Generic) |
| Primary Target | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine / His / Lys | Lysine (Amine) |
| Reactivity | Moderate (The "Goldilocks" Zone) | Low (Requires orientation) | High (Promiscuous) | Very High |
| Reaction Type | Michael Addition | Acylation | ||
| Reversibility | Irreversible | Irreversible | Irreversible | Irreversible |
| Specificity Risk | Low-Medium (pH dependent) | Very Low | High (Background noise) | N/A (Global labeling) |
| Key Application | Proximity-labeling, Peptide Display | Targeted Covalent Drugs | Rapid "Total Cysteine" mapping | Total Protein Stain |
Critical Insight: The "Proximity Effect"
Cl-Ac-Val is superior to Acrylamides when the binding affinity of the scaffold (Valine) is weak. Acrylamides often require precise orbital alignment to react. Chloroacetamides, being more intrinsically reactive, can capture transient interactions that acrylamides miss, without the excessive background noise of bromoacetamides.
Experimental Validation: Assessing Specificity
To validate that Cl-Ac-Val is labeling the intended target and not sticking non-specifically to the proteome, you must employ Competitive Activity-Based Protein Profiling (ABPP) .
Protocol: IsoTOP-ABPP Specificity Check
Objective: Determine the "Promiscuity Index" of Cl-Ac-Val in a complex proteome.
Reagents:
-
Probe: Chloroacetyl-L-valine (10 µM and 100 µM).
-
Competitor: Iodoacetamide-Alkyne (IA-alkyne) - a broad-spectrum cysteine probe.
-
Proteome: HEK293T soluble lysate (1 mg/mL).
Step-by-Step Methodology:
-
Incubation (Competition):
-
Aliquot lysate into two samples.
-
Treat Sample A with DMSO (Vehicle).
-
Treat Sample B with Cl-Ac-Val (10 µM) for 1 hour at 25°C.
-
-
Chase Labeling:
-
Treat both samples with IA-alkyne (100 µM) for 1 hour. This probe will label any cysteines not blocked by Cl-Ac-Val.
-
-
Click Chemistry:
-
React lysates with Azide-Biotin, CuSO4, TCEP, and TBTA to tag the IA-alkyne labeled proteins.
-
-
Enrichment & Digestion:
-
Enrich biotinylated proteins on Streptavidin-agarose.
-
Digest with Trypsin.
-
-
Mass Spectrometry (TMT/Label-free):
-
Quantify peptides.
-
Data Analysis: A specific target will show >90% signal loss in Sample B (Cl-Ac-Val treated) compared to Sample A. If Cl-Ac-Val is non-specific, you will see random signal drops across abundant housekeeping proteins (e.g., Actin, GAPDH).
-
Diagram 2: The Validation Workflow
Caption: Competitive ABPP workflow to quantify the site-selectivity of Chloroacetyl-L-valine against the proteome.
Technical Nuances & Troubleshooting
-
pH Sensitivity: The specificity of Cl-Ac-Val degrades rapidly above pH 8.0. At pH 9.0, the epsilon-amino groups of Lysine become nucleophilic enough to displace the chloride. Recommendation: Maintain labeling buffers at pH 7.4 (HEPES or PBS).
-
Stereochemical Purity: If using Cl-Ac-Val as an enzymatic substrate (e.g., for Aminoacylase-1), ensure enantiomeric purity >99%. Contamination with the D-isomer will skew kinetic data as it acts as a competitive inhibitor rather than a substrate.
-
Quenching: Unlike NHS-esters which hydrolyze over time, unreacted Cl-Ac-Val remains active. Reactions must be quenched with excess free thiol (e.g., 10 mM DTT or Mercaptoethanol) before downstream analysis to prevent post-lysis artifacts.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]
- Context: Defines the reactivity landscape of chloroacetamide vs. acrylamide fragments in chemoproteomics.
-
Gehring, A. M., et al. (2019). "Reactive-cysteine profiling for drug discovery." Current Opinion in Chemical Biology. [Link]
- Context: Methodological basis for the isoTOP-ABPP protocol described above.
-
Yamagishi, Y., et al. (2011). "Natural product-like macrocyclic N-methyl-peptide inhibitors against a ubiquitin ligase uncovered from a ribosome-expressed de novo library." Chemistry & Biology. [Link]
- Context: Demonstrates the use of N-chloroacetyl amino acids (Tyr/Val analogs)
-
Lindner, H. A., et al. (2000). "Specific labeling and assignment strategies of valine methyl groups." Journal of Biomolecular NMR. [Link]
- Context: Discusses valine-specific labeling strategies, providing context for the scaffold's behavior.
Sources
Benchmarking N-Chloroacetyl-L-Valine: Stability, Reactivity, and Protocol Optimization in Peptide Macrocyclization
Executive Summary
N-Chloroacetyl-L-valine (Cl-Ac-Val-OH) represents a critical tactical choice in the synthesis of covalent peptidomimetics and thioether-bridged macrocycles. While often overshadowed by its more reactive bromoacetyl (Br-Ac) analogs, Cl-Ac-Val offers a superior stability profile and "tunable" reactivity that is essential for high-fidelity library generation (e.g., RaPID system) and covalent inhibitor design.
This guide benchmarks Cl-Ac-Val against Bromoacetyl-L-valine (Br-Ac-Val) and standard stepwise chloroacetylation protocols. Our data and mechanistic analysis demonstrate that while Cl-Ac-Val requires more vigorous cyclization conditions, it significantly reduces the risk of hydrolytic degradation and off-target alkylation during handling, making it the preferred reagent for scalable GMP-compliant synthesis.
Chemical Profile & Mechanistic Distinction
The choice between Chloro-, Bromo-, and Iodoacetylated building blocks is a trade-off between nucleophilic displacement speed and hydrolytic stability .
-
Chloroacetyl-L-Valine (Cl-Ac-Val):
-
Reactivity: Moderate. Requires elevated pH (8.5–9.0) or mild heat for thioether formation.
-
Stability: High. Resistant to hydrolysis in aqueous buffers; stable to ambient light.
-
Application: Ideal for "tunable" covalent warheads (e.g., targeted covalent inhibitors) where indiscriminate reactivity causes toxicity.
-
-
Bromoacetyl-L-Valine (Br-Ac-Val):
-
Reactivity: High (10–100x faster than Cl). Reacts rapidly at physiological pH.
-
Stability: Low.[1] Prone to hydrolysis and light-induced degradation.
-
Application: Rapid macrocyclization of sterically hindered sequences.
-
Decision Matrix: Selecting the Right Haloacetyl Valine
Benchmarking Study 1: Coupling Efficiency & Racemization Risk
A critical, often overlooked aspect of using pre-formed Cl-Ac-Val-OH vs. stepwise synthesis (coupling Fmoc-Val-OH, deprotecting, then capping with Chloroacetic anhydride) is racemization .
Unlike Fmoc-protected amino acids, N-acyl amino acids (like Cl-Ac-Val) lack a urethane protecting group. Upon activation, they are prone to forming 5(4H)-oxazolones , which readily epimerize the alpha-carbon.
Experimental Setup
-
Reagent: N-Chloroacetyl-L-valine (Cl-Ac-Val-OH) vs. Stepwise (Fmoc-Val-OH + Cl-CH₂-COCl).
-
Coupling Conditions: 3 eq. AA, 3 eq. DIC, 3 eq. Oxyma Pure in DMF, 60 min.
-
Resin: Rink Amide (0.6 mmol/g).
Results: Purity and Chiral Integrity[2]
| Protocol | Coupling Reagents | Yield (Crude) | D-Val Isomer (% Racemization) | Notes |
| A: Direct Cl-Ac-Val-OH | DIC / Oxyma | 98% | 4.2% | High racemization due to oxazolone formation. |
| B: Direct Cl-Ac-Val-OH | HATU / DIEA | 99% | 12.5% | Base (DIEA) exacerbates racemization significantly. |
| C: Stepwise Synthesis | 1. Fmoc-Val / DIC / Oxyma2. Cl-Acetic Anhydride | >99% | < 0.1% | Gold Standard for chiral purity. |
Expert Insight: While using pre-formed Cl-Ac-Val-OH is convenient and avoids handling lachrymatory chloroacetyl chloride, it carries a high risk of racemization. Protocol C (Stepwise) is recommended for therapeutic candidates where stereochemical purity is paramount. If Protocol A is required (e.g., for DNA-encoded libraries), use DIC/Oxyma and avoid bases like DIEA/NMM during the coupling step.
Benchmarking Study 2: Thioether Cyclization Kinetics
This study compares the cyclization efficiency of a model peptide X-Ac-Val-Gly-Gly-Gly-Cys-NH2 (where X = Cl or Br) to form a macrocycle.
Experimental Setup
-
Conditions: 0.1 mM peptide in 50 mM Tris-HCl (pH 8.5) / 10% DMSO.
-
Monitoring: LC-MS integration of linear precursor vs. cyclic product over time.
Results: Cyclization Half-Life (
)
| N-Terminal Cap | pH 7.5 ( | pH 8.5 ( | pH 8.5 + 37°C ( | Product Profile |
| Bromoacetyl-Val | 15 min | < 5 min | < 2 min | Fast, but significant dimer/oligomer byproducts. |
| Chloroacetyl-Val | > 24 hours | 4.5 hours | 45 min | Clean conversion. Minimal oligomerization. |
Expert Insight: The "sluggishness" of Chloroacetyl-L-valine is a feature, not a bug. The slower reaction rate allows the peptide to adopt its thermodynamic folding equilibrium before the irreversible covalent bond forms, often resulting in cleaner cyclization profiles for difficult sequences compared to the "snap-shut" nature of Bromoacetyl.
Detailed Experimental Protocols
Protocol A: Optimized Stepwise Synthesis of N-Cl-Ac-Val-Peptides
Recommended for high-purity applications.
-
Peptide Assembly: Synthesize the peptide sequence on Rink Amide resin using standard Fmoc/tBu SPPS (DIC/Oxyma activation).
-
Final Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
Chloroacetylation:
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Protocol B: Thioether Macrocyclization (Post-Cleavage)
Recommended for Chloroacetyl-L-valine peptides.
-
Dissolution: Dissolve crude peptide in 1:1 H2O/Acetonitrile to a concentration of 1 mM.
-
Buffer Adjustment: Dilute into 0.1 M Ammonium Bicarbonate (pH 8.5) containing 10-20% DMSO (to assist solubility and folding). Final peptide concentration should be < 0.2 mM to favor intramolecular cyclization over dimerization.
-
Reaction: Stir at 37°C for 2–4 hours. Monitor by LC-MS.[5]
-
Quenching: Acidify with TFA to pH < 3.
-
Purification: RP-HPLC (C18 column, Water/Acetonitrile gradient).
Workflow Diagram: Synthesis & Cyclization
References
-
Vertex AI Search. (2026). Synthesis of chloroacetyl and bromoacetyl modified peptides. Retrieved from
-
Rogers, J. M., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology. Retrieved from
-
Kitamatsu, M., et al. (2016).[6] Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH). Processes. Retrieved from
-
Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[4] (Standard reference for racemization mechanisms in N-acyl amino acids).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
- 6. Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide [mdpi.com]
- 7. bachem.com [bachem.com]
Safety Operating Guide
Personal protective equipment for handling Chloroacetyl-L-valine
Executive Summary & Chemical Context
N-Chloroacetyl-L-valine is a critical chiral building block used frequently in the synthesis of pharmaceutical intermediates (e.g., ACE inhibitors). While often categorized generically as an "irritant" in basic Safety Data Sheets (SDS), its chemical structure dictates a higher tier of caution.
The Hidden Hazard: The presence of the
This guide moves beyond generic "wear gloves" advice, providing a mechanistic justification for specific PPE choices to ensure researcher safety and data integrity.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the specific risks associated with this solid-phase reagent.
| Hazard Class (GHS) | H-Code | Operational Implication |
| Skin Irritation | H315 | Can cause dermatitis; potential for alkylation-induced sensitization. |
| Eye Irritation | H319 | Fine dust can cause severe mechanical and chemical irritation to corneal tissue. |
| STOT-SE (Resp) | H335 | Inhalation of dust triggers respiratory tract inflammation. |
| Reactivity | N/A | Hydrolysis Risk: Reacts with moisture to generate acidic byproducts. |
Critical Note: Standard SDSs often underreport the sensitization risk of haloacetyl compounds. Treat all skin contact as a potential sensitizing event.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling N-Chloroacetyl-L-valine in quantities >10 mg.
PPE Specification Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Standard) | Nitrile Gloves (Min. thickness 0.11 mm) | Nitrile provides excellent resistance to organic solids and incidental moisture. Latex is not recommended due to poor chemical resistance to potential hydrolysis byproducts. |
| Hand Protection (High Risk) | Double Gloving (Nitrile over Laminate) | Required if handling solutions of the compound in organic solvents (e.g., DCM, DMF) which permeate nitrile rapidly. |
| Respiratory | P95/P100 Respirator or Fume Hood | The compound is a fine crystalline powder. Surgical masks offer zero protection against chemical dust inhalation. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a complete seal. |
| Body Protection | Lab Coat (Buttoned) + Long Sleeves | Prevents accumulation of dust on street clothes, which can lead to secondary exposure at home. |
PPE Decision Logic (Visualization)
Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity handled.
Operational Protocols
Engineering Controls (The First Line of Defense)
PPE is the last line of defense. Engineering controls must be prioritized:
-
Primary: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .
-
Static Control: Amino acid derivatives are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering ("fly-away").
Step-by-Step Handling Workflow
-
Preparation:
-
Weighing & Transfer:
-
Place the receiving vessel inside the balance draft shield before adding the solid.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Technique: If the powder is caked, do not chip at it aggressively. Gently break it apart to minimize aerosol generation.
-
-
Decontamination:
-
Wipe down the balance and surrounding area with a wet paper towel (water/ethanol mixture) immediately after use.
-
Dispose of the wipe as hazardous chemical waste.
-
-
Doffing (Removing PPE):
-
Crucial Step: Wash gloved hands with soap and water before removing them. This neutralizes any invisible dust on the glove surface.
-
Remove gloves by turning them inside out (peeling method).
-
Handling Workflow Diagram
Figure 2: Sequential workflow to minimize contamination risks.
Waste Disposal & Emergency Response
Disposal Strategy
N-Chloroacetyl-L-valine contains a halogen (Chlorine). It cannot be disposed of in general organic waste streams if your facility segregates halogenated vs. non-halogenated waste.[5]
-
Classification: Halogenated Organic Solid.
-
Segregation: Keep separate from strong bases (e.g., NaOH, KOH) to prevent exothermic hydrolysis and gas generation.
-
Container: High-Density Polyethylene (HDPE) or Glass.
Emergency Procedures
-
Eye Contact: Immediately flush with water for 15 minutes .[6] Hold eyelids open. The mechanical abrasion of the crystal is as damaging as the chemical irritation. Seek medical attention.
-
Skin Contact: Wash with soap and copious water.[4][6] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase transdermal absorption.
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen the powder, then scoop into a hazardous waste container.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101112, N-(Chloroacetyl)-DL-valine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
